2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-8-4-3-6-10(16)12(8)13-15-9-5-1-2-7-11(9)17-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMULBYUWRTPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol , a specialized fluorophore belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) class.
Structure, Synthesis, and ESIPT-Mediated Photophysics
Executive Summary
This compound is a benzothiazole-substituted phenol derivative distinguished by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike the parent compound (HBT), the incorporation of a fluorine atom at the 3-position (ortho to the benzothiazole moiety) introduces unique electronic and steric effects that modulate its pKa, emission quantum yield, and sensitivity to environmental stimuli. This compound is primarily utilized as a ratiometric fluorescent probe in bio-imaging and as a building block for coordination polymers in materials science.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule consists of a benzothiazole ring fused to a phenol ring at the C2 position. The "3-fluoro" designation indicates the fluorine atom is located at position 3 of the phenol ring, placing it immediately adjacent to the benzothiazole group.
| Property | Detail |
| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)-3-fluorophenol |
| Molecular Formula | C₁₃H₈FNOS |
| Molecular Weight | 245.27 g/mol |
| Core Scaffold | 2-(2'-Hydroxyphenyl)benzothiazole (HBT) |
| Key Feature | Intramolecular Hydrogen Bond (O-H[2]···N) |
| Electronic Effect | Inductive electron withdrawal (-I) by Fluorine at C3 |
Structural Conformation
The ground state exists primarily in the Enol form. A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the benzothiazole nitrogen.
-
Steric Influence: The fluorine atom at C3 (adjacent to the inter-ring bond) exerts steric pressure on the benzothiazole ring. While the molecule remains largely planar to support conjugation, the C3-F substituent can induce a slight twist in the dihedral angle compared to the non-fluorinated parent, potentially affecting the Stokes shift.
-
Electronic Influence: The fluorine atom acts as an electron-withdrawing group (EWG), increasing the acidity of the phenolic proton and stabilizing the phenolate anion, which is relevant for pH-sensing applications.
Synthesis Protocol
The synthesis of this compound is achieved via the condensation of 2-aminothiophenol with 6-fluoro-2-hydroxybenzaldehyde (6-fluorosalicylaldehyde).
Critical Regiochemistry Note: To obtain the 3-fluoro isomer (where F is adjacent to the benzothiazole), one must start with 6-fluoro-2-hydroxybenzaldehyde. In the aldehyde precursor, the F is at position 6 (adjacent to the aldehyde). Upon cyclization, the aldehyde carbon becomes the attachment point (C2 of phenol), placing the F at position 3 relative to the OH (C1).
Experimental Workflow
Reagents:
-
6-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
-
Oxidant/Catalyst: Sodium metabisulfite (Na₂S₂O₅) or p-Toluenesulfonic acid (p-TSA)
-
Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve 6-fluoro-2-hydroxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add 2-aminothiophenol (10 mmol) dropwise to the solution under stirring.
-
Cyclization:
-
Method A (Oxidative):[4] Add Na₂S₂O₅ (10 mmol) and reflux at 80°C for 6-8 hours.
-
Method B (Acid Catalyzed): Add catalytic p-TSA and reflux for 4 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield needle-like crystals.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via oxidative condensation of aminothiophenol and substituted salicylaldehyde.
Photophysical Mechanism: ESIPT
The defining property of this molecule is Excited-State Intramolecular Proton Transfer (ESIPT) .[1][5] Upon photoexcitation, the acidity of the phenol increases, and the basicity of the benzothiazole nitrogen increases, driving a rapid proton transfer.
The Four-Level Cycle
-
Enol (S₀): The stable ground state. Absorbs UV light (~330-350 nm).
-
Enol (S₁):* Excited state. Highly unstable due to charge redistribution.
-
Keto (S₁):* Proton transfers from O to N. This tautomer is the emissive species.
-
Keto (S₀): Ground state keto form. Unstable; rapidly back-transfers proton to regenerate Enol (S₀).
Result: A large Stokes shift (often >150 nm). The absorption is in the UV/blue region, while emission is in the green/yellow region (~500-550 nm), preventing self-absorption.
ESIPT Pathway Diagram
Figure 2: The ESIPT photocycle responsible for the large Stokes shift emission.
Applications in Research
Ratiometric Sensing
The 3-fluoro derivative is particularly useful for sensing applications where the environment (polarity or pH) perturbs the ESIPT process.
-
Anion Sensing (F⁻): The phenolic proton can be protected (e.g., silylation). Upon exposure to fluoride ions, the protecting group is cleaved, restoring the ESIPT mechanism and turning "ON" the fluorescence.
-
Metal Ion Sensing (Zn²⁺, Cu²⁺): The nitrogen of the benzothiazole and the phenolic oxygen form a N-O coordination pocket. Metal binding blocks the proton transfer, causing a blue shift (emission from the Enol* state rather than Keto*).
Solid-State Luminescence
Unlike many fluorophores that suffer from Aggregation-Caused Quenching (ACQ), benzothiazole derivatives often exhibit Aggregation-Induced Emission (AIE) or retain high quantum yields in the solid state due to the large Stokes shift preventing re-absorption.
References
-
Synthesis of Benzothiazoles
-
Methodology: "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles." International Journal of Molecular Sciences, 2025.[6]
-
-
ESIPT Mechanism & HBT Derivatives
-
Fluorescent Probes for Sensing
- Application: "Highly selective excited state intramolecular proton transfer (ESIPT)-based superoxide probing.
-
General Benzothiazole Properties
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- 5. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Engineering Photophysics: The ESIPT Mechanism of Fluorinated Benzothiazole Derivatives
Executive Summary
Excited-State Intramolecular Proton Transfer (ESIPT) is a highly efficient photophysical process characterized by a massive Stokes shift, making it a cornerstone mechanism in the development of advanced fluorescent probes, bioimaging agents, and organic light-emitting diodes (OLEDs). Among the most robust ESIPT scaffolds is 2-(2'-hydroxyphenyl)benzothiazole (HBT).
While native HBT exhibits reliable tautomerization, the strategic introduction of fluorine atoms into the benzothiazole or phenolic rings fundamentally alters the molecule's electronic landscape. Fluorination exerts strong inductive (-I) effects that tune the acidity of the proton donor, modulate the basicity of the proton acceptor, and manipulate the HOMO-LUMO energy gap[1]. This whitepaper provides an in-depth technical analysis of the ESIPT mechanism in fluorinated HBT derivatives, detailing the thermodynamic causality, computational validation protocols, and practical applications in sensor development.
Core Principles of the ESIPT Photocycle
The ESIPT process is a rapid, four-level photochemical cycle driven by the redistribution of electron density upon photoexcitation. In HBT derivatives, the molecule exists predominantly in the enol (E) form in the ground state (S₀), stabilized by an intramolecular hydrogen bond (IHB) between the phenolic hydroxyl (-OH) and the benzothiazole nitrogen (=N-).
Upon absorption of a photon, the molecule transitions to the excited enol state (E, S₁). Excitation dramatically increases the acidity of the -OH group and the basicity of the =N- atom. This thermodynamic shift triggers an ultrafast (sub-picosecond) proton transfer across the IHB, yielding the excited keto tautomer (K, S₁). The K* state then relaxes to the ground-state keto form (K, S₀) via radiative decay, emitting a photon at a significantly longer wavelength (large Stokes shift). Finally, a rapid reverse ground-state intramolecular proton transfer (GSIPT) restores the original enol form[2].
Figure 1: The four-level photochemical cycle of Excited-State Intramolecular Proton Transfer.
The "Fluorine Effect" on ESIPT Dynamics
The incorporation of fluorine into the HBT framework is not merely structural; it is a precise photophysical tuning mechanism. The high electronegativity of fluorine induces several critical changes:
-
IHB Strengthening: Fluorine substitution on the phenolic ring (e.g., 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole) withdraws electron density via the inductive effect, significantly lowering the pKa of the phenolic proton[3]. This heightened acidity strengthens the O-H···N hydrogen bond in both the S₀ and S₁ states, lowering the activation energy barrier for the forward ESIPT process.
-
Modulation of Non-Radiative Decay: While fluorination can enhance the ESIPT rate, heavy polyfluorination can sometimes open alternative non-radiative relaxation pathways, which may reduce the overall fluorescence quantum yield (Φ) in solution[1]. However, in the solid state, fluorinated HBTs often exhibit Aggregation-Induced Emission Enhancement (AIEE) due to restricted intramolecular rotation and unique intermolecular C-F···H interactions that rigidify the lattice[1].
-
Spectral Tuning: Fluorine's mesomeric (+M) and inductive (-I) effects alter the electron density distribution in the frontier molecular orbitals. Depending on the substitution position, this can lead to a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum, allowing for the rational design of color-tunable fluorophores.
Quantitative Photophysical Comparison
The following table summarizes the typical photophysical shifts observed when transitioning from native HBT to fluorinated analogs (data synthesized from generalized literature trends for HBT derivatives)[3],,[1].
| Compound Class | Substitution Pattern | S₀ pKa (Phenol) | Abs Max (λ_ex) | Em Max (λ_em) | Stokes Shift | Quantum Yield (Φ_sol) |
| Native HBT | None | ~9.0 | 330 nm | 530 nm | ~200 nm | 0.02 - 0.05 |
| Mono-F HBT | 5-Fluoro (Benzothiazole) | ~8.5 | 335 nm | 540 nm | ~205 nm | 0.10 - 0.15 |
| Poly-F HBT | 3,5,6-Trifluoro (Phenol) | ~6.5 | 345 nm | 550 nm | ~205 nm | < 0.05 (High in solid) |
Experimental & Computational Methodologies
To ensure scientific integrity, the investigation of fluorinated ESIPT systems requires a dual-pronged approach: empirical photophysical characterization and Time-Dependent Density Functional Theory (TD-DFT) validation.
Photophysical Characterization Protocol
Causality Note: Solvents profoundly impact ESIPT. Polar protic solvents (e.g., methanol, water) can form intermolecular hydrogen bonds with the fluorophore, disrupting the critical intramolecular O-H···N bond and quenching the ESIPT emission. Therefore, characterization must be performed across a polarity gradient.
-
Sample Preparation: Prepare 10 μM stock solutions of the fluorinated HBT derivative in spectroscopic-grade solvents (Toluene, DCM, Acetonitrile, and Ethanol).
-
Absorption Spectroscopy: Record UV-Vis spectra (250–500 nm) to identify the S₀ → S₁ (π-π*) transition of the enol form.
-
Steady-State Fluorescence: Excite the sample at the absorption maximum. Record the emission spectrum. A dual-emission profile (a short-wavelength enol emission and a long-wavelength keto emission) indicates a frustrated or partial ESIPT, whereas a single, highly red-shifted peak confirms quantitative ESIPT.
-
Quantum Yield & Lifetime: Determine absolute quantum yields using an integrating sphere. Measure fluorescence lifetimes using Time-Correlated Single Photon Counting (TCSPC) to differentiate between the nanosecond decay of the keto state and potential non-radiative quenching pathways introduced by fluorine[1].
TD-DFT Computational Workflow
Computational modeling is mandatory to validate the thermodynamic feasibility of the proton transfer.
-
Ground State Optimization: Optimize the S₀ geometry using DFT (e.g., CAM-B3LYP/6-311++G(d,p))[1]. Confirm the presence of the O-H···N IHB.
-
Vertical Excitation: Perform TD-DFT calculations to simulate the UV-Vis absorption spectrum and map the S₁ Franck-Condon state.
-
Excited-State Relaxation: Optimize the S₁ geometry. A successful ESIPT is confirmed if the optimization spontaneously converges to the Keto* (S₁) minimum, characterized by the elongation of the O-H bond and the formation of a covalent N-H bond[2].
Figure 2: Computational workflow for validating the ESIPT mechanism using TD-DFT.
Applications in Sensor Development
The unique properties of fluorinated HBTs make them exceptional candidates for environmental and biological sensing.
-
pH Sensing: Because polyfluorination drastically lowers the pKa of the phenolic proton (often shifting it to the physiological pH range of 7–8), these derivatives act as highly sensitive pH probes. Under basic conditions, the deprotonation of the phenol yields a phenolate anion, halting the ESIPT process and triggering a distinct shift in the emission wavelength (often to an intermediate wavelength via ICT)[3].
-
Metal Cation Detection: Fluorinated HBTs are excellent chelators. The binding of metal ions (such as Zn²⁺ or Mg²⁺) to the O and N heteroatoms disrupts the ESIPT process. This disruption is utilized in "turn-on" or ratiometric fluorescent probes, where the presence of the metal cation causes a massive fluorescence enhancement or a distinct color change, allowing for low-limit-of-detection sensing in biological matrices[3].
References
1.. Chemical Society Reviews, Royal Society of Chemistry. 2.3. The Journal of Organic Chemistry, ACS Publications. 3.2. AIP Publishing. 4.. RSC Advances, Royal Society of Chemistry. 5.1. ACS Omega, ACS Publications.
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The Fluorine Effect: A Technical Guide to Modulating Benzothiazole Fluorescence
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent molecules, benzothiazole and its derivatives represent a versatile class of compounds with wide-ranging applications, from biological imaging to materials science.[1][2] Their inherent photophysical properties, including high fluorescence quantum yields and large Stokes shifts, make them attractive scaffolds for the design of novel probes and sensors.[2][3] However, the true potential of the benzothiazole core is unlocked through strategic chemical modification. Among the various substituents, fluorine has emerged as a particularly powerful tool for fine-tuning the fluorescence characteristics of these molecules. This guide provides a comprehensive technical overview of the profound impact of fluorine substitution on the fluorescence of benzothiazoles, offering insights into the underlying mechanisms, practical experimental protocols, and the resulting applications.
The Foundational Photophysics of Benzothiazole
Benzothiazole's fluorescence is rooted in its rigid, planar, and delocalized π-electron system.[2] The fluorescence mechanism can be influenced by several factors, including the nature of substituents and the surrounding solvent environment. Key photophysical processes that govern the fluorescence of benzothiazole derivatives include:
-
Intramolecular Charge Transfer (ICT): In many benzothiazole derivatives, an electron-donating group is paired with the electron-accepting benzothiazole core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT state that is often highly fluorescent and sensitive to solvent polarity.[3][4]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Benzothiazole derivatives bearing a hydroxyl group ortho to the nitrogen atom can undergo ESIPT. Upon excitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the thiazole ring, leading to a tautomeric form that emits at a longer wavelength, resulting in a large Stokes shift.[5][6]
-
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ): Depending on the molecular structure, the aggregation of benzothiazole derivatives in solution can either enhance (AIE) or diminish (ACQ) their fluorescence.[5][7]
The Influence of Fluorine Substitution: A Mechanistic Perspective
The introduction of fluorine atoms into the benzothiazole scaffold can dramatically alter its electronic and photophysical properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric hindrance.[8] The primary ways in which fluorine exerts its influence are through its strong electron-withdrawing inductive effect and, to a lesser extent, a potential electron-donating conjugation effect.[8][9]
Modulation of Frontier Molecular Orbitals
Fluorination is a highly effective strategy for manipulating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10][11]
-
Lowering of HOMO and LUMO Energy Levels: Due to its strong inductive effect, fluorine substitution generally leads to a lowering of both the HOMO and LUMO energy levels. The stabilization of the HOMO level is particularly significant and has been exploited in the development of materials for organic photovoltaics to improve the open-circuit voltage.[11]
-
Tuning the HOMO-LUMO Energy Gap: The extent to which the HOMO and LUMO levels are lowered can vary, leading to a change in the HOMO-LUMO energy gap. Computational studies have shown that substitution with a trifluoromethyl (CF3) group can lead to a smaller HOMO-LUMO energy gap compared to an unsubstituted benzothiazole, suggesting a potential for red-shifted absorption and emission.[12][13]
The following diagram illustrates the general effect of fluorine substitution on the frontier molecular orbitals of a benzothiazole derivative.
Caption: Effect of Fluorination on Frontier Orbitals.
Impact on Intramolecular Charge Transfer (ICT)
The strong electron-withdrawing nature of fluorine enhances the acceptor character of the benzothiazole core. This can have a profound effect on ICT processes. By increasing the charge transfer strength between the donor and acceptor moieties, fluorine substitution can lead to:
-
Red-shifted Emission: A stronger ICT character in the excited state often results in a more stabilized excited state and, consequently, a bathochromic (red) shift in the emission wavelength.[14]
-
Increased Solvatochromism: The dipole moment of the excited state can be significantly increased, leading to a more pronounced solvatochromic effect, where the emission wavelength is highly dependent on the polarity of the solvent.[14][15]
Quantitative Effects of Fluorination on Photophysical Properties
The theoretical effects of fluorine substitution are borne out in experimental observations. The following table summarizes the typical changes observed in key photophysical parameters upon fluorination of benzothiazole derivatives.
| Photophysical Parameter | Effect of Fluorine Substitution | Rationale |
| Absorption Maximum (λabs) | Minor shifts, can be red or blue-shifted. | The effect on the ground state is less pronounced than on the excited state.[16] |
| Emission Maximum (λem) | Often red-shifted. | Enhanced ICT character stabilizes the excited state.[14][15] |
| Stokes Shift | Generally increases. | The energy difference between the absorption and emission maxima widens due to greater excited-state relaxation.[15] |
| Fluorescence Quantum Yield (ΦF) | Can increase or decrease. | This is highly dependent on the specific molecular structure and the position of the fluorine atom(s). Fluorination can reduce non-radiative decay pathways, but can also introduce new quenching mechanisms in some cases.[16] |
| Fluorescence Lifetime (τ) | Variable. | Changes in radiative and non-radiative decay rates will affect the lifetime. |
Experimental Protocols
Synthesis of Fluorinated Benzothiazoles: A General Approach
The synthesis of fluorinated benzothiazoles often involves the reaction of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. For example, 2-amino-6-fluoro-7-chloro-benzothiazole can be synthesized by treating 4-fluoro-3-chloro aniline with potassium thiocyanate in the presence of glacial acetic acid and bromine.[17]
A generalized synthetic workflow is presented below:
Caption: General Synthesis of Fluorinated Benzothiazoles.
Characterization and Photophysical Measurements
Step-by-Step Protocol for Fluorescence Quantum Yield Determination (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample of interest (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[18]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Gradient Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
Where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Applications of Fluorinated Benzothiazole Fluorophores
The unique properties imparted by fluorine substitution have led to the development of advanced benzothiazole-based fluorescent tools for a variety of applications:
-
Biological Imaging: The enhanced photostability and tuned emission wavelengths of fluorinated benzothiazoles make them excellent candidates for fluorescent probes in cellular imaging.[15]
-
Analyte Sensing: The sensitivity of their fluorescence to the local environment allows for the design of "turn-on" or "turn-off" sensors for detecting ions, small molecules, and biological macromolecules.[3][4][19] For example, a fluorinated benzothiadiazole probe has been developed for the highly selective and sensitive detection of fluoride ions.[4]
-
Organic Electronics: As mentioned previously, the ability of fluorine to lower the HOMO energy level is advantageous in the design of materials for organic solar cells and other electronic devices.[10][20]
Conclusion and Future Outlook
Fluorine substitution is a powerful and versatile strategy for the rational design of benzothiazole-based fluorophores with tailored photophysical properties. The strong inductive effect of fluorine allows for precise control over the electronic structure of the benzothiazole core, enabling the modulation of emission wavelengths, Stokes shifts, and environmental sensitivity. As our understanding of the intricate interplay between molecular structure and fluorescence continues to grow, we can expect the development of even more sophisticated fluorinated benzothiazole derivatives for cutting-edge applications in medicine, materials science, and beyond. The future of benzothiazole fluorescence is bright, and it is likely to be fluorinated.
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Fluorinated Benzothiazole Synthesis Guide | PDF - Scribd. Available at: [Link]
- Baluja, S., Bhesaniya, K., & Talaviya, R. (2013).
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Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available at: [Link]
- Sidhu, A., & Kukreja, S. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of Taibah University for Science, 13(1), 2118-2127.
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Synthesis of Fluoro Benzothiazoles[8] Comprising Azetidinone Derivatives - Ignited Minds Journals. Available at: [Link]
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC. Available at: [Link]
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Full-color Emission of Fluorinated Benzothiadiazole-based D-A-D Fluorophores and Bioimaging Application - ResearchGate. Available at: [Link]
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Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Publishing. Available at: [Link]
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Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells - ResearchGate. Available at: [Link]
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Benzothiazole applications as fluorescent probes for analyte detection - ResearchGate. Available at: [Link]
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Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study | Request PDF - ResearchGate. Available at: [Link]
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Fluorinated benzothiadiazole fluorescent probe based on ICT mechanism for highly selectivity and sensitive detection of fluoride ion - PubMed. Available at: [Link]
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Synthesis and Application of Novel Benzothiazole Fluorescent Probes - STEMM Institute Press. Available at: [Link]
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DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Available at: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available at: [Link]
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A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Effect of Fluorine Substitution on the Charge Carrier Dynamics of Benzothiadiazole-Based Solar Cell Materials - PubMed. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scientific Research Publishing. Available at: [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES - chem.uaic.ro. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. Available at: [Link]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sms.carm.es [sms.carm.es]
- 15. researchgate.net [researchgate.net]
- 16. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives [ignited.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Fluorine Substitution on the Charge Carrier Dynamics of Benzothiadiazole-Based Solar Cell Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathways for 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
[shape=box, style=filled, fontname="Helvetica", penwidth=0, margin=0.
Retrosynthetic disconnection of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol.
Primary Synthesis: Acid-Catalyzed Cyclocondensation
The traditional industrial synthesis of HBT utilizes polyphosphoric acid (PPA) at elevated temperatures[1]. However, PPA is highly viscous, which impedes mass transfer and complicates the aqueous quench.
Expertise Insight: We replace PPA with Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides an equally potent dehydrating environment to drive the condensation of the carboxylic acid and thiol, but its significantly lower viscosity ensures homogeneous heating and a safer, cleaner quench.
Protocol 1: Eaton's Reagent-Mediated Synthesis
Reagents:
-
2-Fluoro-6-hydroxybenzoic acid (1.0 equiv, 10 mmol, 1.56 g)
-
2-Aminothiophenol (1.05 equiv, 10.5 mmol, 1.31 g)
-
Eaton’s Reagent (15 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-hydroxybenzoic acid and 2-aminothiophenol.
-
Activation: Purge the flask with N₂. Slowly add 15 mL of Eaton’s Reagent via syringe. Caution: The addition is mildly exothermic.
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 110 °C in an oil bath for 4 to 6 hours. Monitor the consumption of the benzoic acid via TLC (Hexane:EtOAc 3:1).
-
Quenching: Cool the mixture to room temperature. Slowly pour the acidic solution into 150 mL of vigorously stirred crushed ice to precipitate the crude product.
-
Neutralization: Carefully add 10% aqueous NaOH dropwise until the suspension reaches pH 7. This ensures the phenol remains protonated (insoluble) while neutralizing the methanesulfonic acid.
-
Purification: Vacuum filter the precipitate, wash with cold distilled water (3 × 20 mL), and recrystallize from hot ethanol to yield pale yellow crystals.
Step-by-step cyclocondensation workflow using Eaton's Reagent.
Alternative Synthesis: Palladium-Catalyzed Cross-Coupling
For applications where the substrate contains acid-sensitive functional groups, a convergent palladium-catalyzed Suzuki-Miyaura cross-coupling is preferred. This method bypasses the harsh dehydrating conditions of Eaton's reagent.
Protocol 2: Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Setup: Combine 2-bromobenzo[d]thiazole (1.0 equiv) and (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equiv) in a Schlenk flask.
-
Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.5 equiv).
-
Solvent: Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Reaction: Heat the biphasic mixture at 90 °C under a strict N₂ atmosphere for 12 hours.
-
Workup: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Mechanistic Photophysics: The Role of Fluorine in ESIPT
The defining characteristic of this compound is its ESIPT capability[2][3]. In the ground state (S₀), the molecule exists primarily in the Enol form, stabilized by a strong intramolecular hydrogen bond between the phenolic OH and the benzothiazole nitrogen.
Upon UV excitation to the S₁ state, the electron density redistributes. The acidity of the phenol drastically increases, while the basicity of the nitrogen increases. This drives an ultrafast (<100 fs) proton transfer, yielding the excited Keto tautomer. The Keto state relaxes to the S₀ Keto state by emitting a highly red-shifted photon, preventing self-absorption.
Jablonski diagram illustrating the ESIPT photophysical pathway.
Quantitative Data: Photophysical Comparisons
The addition of the fluorine atom does not merely decorate the ring; it fundamentally alters the molecular orbital landscape. Fluorination systematically lowers both HOMO and LUMO energies[4], which is highly desirable for increasing the electron affinity in OLED applications[3].
Table 1: Comparative Photophysical and Electronic Properties
| Property | 2-(Benzo[d]thiazol-2-yl)phenol (HBT) | This compound |
| Absorption Max (λ_abs) | ~335 nm | ~330 nm |
| Emission Max (λ_em) | ~535 nm | ~515 nm |
| Stokes Shift | ~200 nm | ~185 nm |
| HOMO Level (Calc.) | -5.80 eV | -6.10 eV |
| LUMO Level (Calc.) | -2.15 eV | -2.55 eV |
| Quantum Yield (Φ_F) | 0.02 (in EtOH) | 0.05 (in EtOH) |
(Note: Values are representative benchmarks derived from established fluorination trends in benzothiazole systems[4].)
References
1.[2] LookChem. 2-(2-Hydroxyphenyl)benzothiazole (HMBT) Chemical Properties and ESIPT Mechanism. LookChem Database. Available at:[Link] 2. Li, Y., et al. (2021). Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry (RSC Publishing). Available at:[Link] 3.[4] Chawishli, L., et al. (2013). Luminescent zinc(II) complexes of fluorinated benzothiazol-2-yl substituted phenoxide and enolate ligands. PubMed (National Institutes of Health). Available at: [Link] 4.[1] US Patent Office. (1973). US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole. Google Patents. Available at: 5.[3] Cheng, J., et al. (2014). A Single 2-(2'-Hydroxyphenyl)benzothiazole Derivative Can Achieve Pure White-Light Emission. Scilit. Available at:[Link] 6.[5] World Intellectual Property Organization. (2007). WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. Google Patents. Available at:
Sources
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- 2. lookchem.com [lookchem.com]
- 3. scilit.com [scilit.com]
- 4. Luminescent zinc(II) complexes of fluorinated benzothiazol-2-yl substituted phenoxide and enolate ligands [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
Solvation Dynamics of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol: A Comparative Analysis in DMSO and Aqueous Media
Executive Summary
The compound 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol is a highly specialized fluorogenic molecule belonging to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family. These molecules are critical tools in advanced imaging and sensing due to their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities[1]. However, the very structural features that enable ESIPT—specifically, rigid planarity and strong internal hydrogen bonding—create severe challenges for aqueous solubility[2]. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics in Dimethyl Sulfoxide (DMSO) versus water, alongside a self-validating experimental protocol for accurate solubility quantification.
Structural Causality and Solvation Thermodynamics
To understand the divergent solubility profiles of this compound, one must analyze its molecular architecture. The molecule consists of a benzothiazole core linked to a phenol ring, with a fluorine atom strategically placed at the 3-position.
The ESIPT Phenomenon and Internal Sequestration
The core of the molecule's photophysical behavior lies in the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group (the proton donor) and the benzothiazole nitrogen (the proton acceptor)[3]. The inclusion of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the phenol, strengthening the intramolecular hydrogen bond and locking the molecule into a rigid, planar conformation.
Aqueous Media: The Hydrophobic Exclusion Principle
In protic, high-dielectric environments like water, solvation typically relies on the solvent's ability to form intermolecular hydrogen bonds with the solute. However, because the primary polar functional groups of this compound are internally sequestered by the ESIPT-enabling hydrogen bond, the molecule presents a highly hydrophobic, planar surface to the aqueous environment[2]. This inability to interact with water triggers a massive hydrophobic effect, driving entropy-mediated
DMSO: Dipole-Mediated Solvation
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with a strong dipole moment. Its oxygen atom acts as a potent hydrogen-bond acceptor, while its methyl groups provide favorable van der Waals interactions with aromatic systems. In DMSO, the solvent effectively solvates the lipophilic planar rings and can competitively interact with the phenolic proton. This breaks the aggregation-inducing
Logical relationship between molecular structure and solvent-specific thermodynamic outcomes.
Experimental Methodology: Self-Validating Solubility Protocol
Standard filtration-based methods for determining aqueous solubility often fail for highly lipophilic ESIPT probes due to non-specific adsorption of the compound to filter membranes (e.g., PTFE or nylon). To ensure absolute trustworthiness and scientific integrity, we employ a self-validating, ultracentrifugation-based shake-flask method.
Step-by-Step Workflow
-
Saturation: Add an excess of this compound (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4 PBS) and 1 mL of pure DMSO in separate, sealed borosilicate glass vials.
-
Isothermal Equilibration: Agitate the vials at 300 RPM in a 25°C isothermal shaker for 48 hours.
-
Causality: A 48-hour incubation ensures the system transitions from a potentially metastable kinetic state (where micro-suspensions mimic dissolved solute) to true thermodynamic equilibrium.
-
-
Phase Separation: Subject the samples to ultracentrifugation at 20,000 × g for 30 minutes at 25°C.
-
Causality: Centrifugation eliminates the risk of the lipophilic compound adsorbing to filter matrices, which would artificially lower the measured aqueous solubility.
-
-
Quantification: Carefully extract the supernatant and analyze via HPLC-UV (calibrated at the compound's isosbestic point or primary absorbance maximum, typically ~310-350 nm).
-
Mass-Balance Validation (Self-Validation): Decant the remaining supernatant, and dissolve the solid pellet completely in a known volume of pure DMSO. Analyze this via HPLC.
-
Causality: This critical step confirms that the undissolved solid remains chemically intact and has not degraded during the 48-hour aqueous incubation. It validates that a low aqueous signal is strictly due to insolubility, not chemical instability.
-
Self-validating experimental workflow for determining thermodynamic solubility.
Quantitative Solubility Profile
The following table summarizes the expected thermodynamic behavior and quantitative solubility limits of this compound based on the physicochemical properties of the HBT derivative class.
| Parameter | Aqueous Media (pH 7.4 PBS) | Dimethyl Sulfoxide (DMSO) |
| Thermodynamic Solubility | < 0.1 µg/mL (Practically Insoluble) | > 50 mg/mL (Highly Soluble) |
| Primary Solvation Mechanism | Hydrophobic exclusion, | Dipole-dipole interaction, H-bond acceptance |
| ESIPT Fluorescence State | Quenched (Aggregation-Caused Quenching) | Highly active (Tunable by trace water) |
| Experimental Limitation | High risk of filter/plastic adsorption | Hygroscopic nature of solvent alters concentration |
References
-
Water sensitive fluorescence tuning of V-shaped ESIPT fluorophores: Substituent effect and trace amount water sensing in DMSO Source: PubMed (nih.gov) URL:[Link]
-
Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases Source: ResearchGate URL:[Link]
-
Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents Source: Chemical Society Reviews (rsc.org) URL:[Link]
-
A Simple Water-Soluble ESIPT Fluorescent Probe for Fluoride Ion with Large Stokes Shift in Living Cells Source: PMC (nih.gov) URL:[Link]
Sources
- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]
- 2. A Simple Water-Soluble ESIPT Fluorescent Probe for Fluoride Ion with Large Stokes Shift in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water sensitive fluorescence tuning of V-shaped ESIPT fluorophores: Substituent effect and trace amount water sensing in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Photophysical Landscape of Benzothiazole Fluorophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in the design of novel fluorophores, underpinning significant advancements in bioimaging, chemical sensing, and materials science.[1][2] Its derivatives are prized for their robust photophysical characteristics, often exhibiting high quantum yields, large Stokes shifts, and environmental sensitivity.[3][4] This guide provides a comprehensive exploration of the absorption and emission spectra of benzothiazole-based fluorophores. We will delve into the core principles governing their electronic transitions, the intricate interplay of structural modifications and environmental factors that modulate their spectral properties, and standardized protocols for their characterization. This document is intended to serve as a technical resource for researchers leveraging the unique luminescent properties of benzothiazole derivatives in their scientific endeavors.
Introduction: The Enduring Appeal of the Benzothiazole Core
Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, forms the structural basis for a vast and versatile class of fluorescent molecules.[5] The inherent rigidity and extended π-conjugated system of the benzothiazole nucleus give rise to their characteristic fluorescence.[3] These fluorophores have become indispensable tools in diverse scientific disciplines, from mapping intracellular environments to developing next-generation organic light-emitting diodes (OLEDs).[6][7] Their utility stems from a combination of favorable photophysical properties and the relative ease with which their structures can be chemically modified to fine-tune their spectral behavior.[8][9]
The diverse applications of benzothiazole fluorophores include:
-
Bioimaging and Sensing: Detection of metal ions, amino acids, anions, and enzymes.[1] They are also employed in monitoring physiological conditions and for imaging of cellular organelles like mitochondria.[4][10]
-
Disease Diagnostics: Used in the detection of biomarkers such as amyloid-β plaques in Alzheimer's disease.[1]
-
Materials Science: Development of white light-emitting materials and organic light-emitting diodes (OLEDs).
Fundamental Principles of Absorption and Emission
The absorption and emission of light by benzothiazole fluorophores are governed by the principles of molecular electronic spectroscopy.
Absorption: A molecule absorbs a photon of light, causing an electron to transition from its ground electronic state (S₀) to a higher energy excited electronic state (S₁). The energy of the absorbed photon corresponds to the energy difference between these states. The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure.
Fluorescence: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this relaxed state, it can return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence. Because some energy is lost during the initial relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum and the emission maximum is known as the Stokes shift .
The relationship between these processes can be visualized using a Jablonski diagram.
Modulating the Spectral Properties of Benzothiazole Fluorophores
The absorption and emission characteristics of benzothiazole derivatives are not static; they are exquisitely sensitive to both their intrinsic molecular structure and their immediate chemical environment. Understanding and manipulating these factors is key to designing fluorophores for specific applications.
The Influence of Molecular Structure
Structural modifications to the benzothiazole core are a powerful strategy for tuning its photophysical properties.
-
Substituent Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11][12]
-
EDGs (e.g., -OCH₃, -N(CH₃)₂) generally lead to a bathochromic (red) shift in both absorption and emission spectra due to a smaller HOMO-LUMO gap.[13]
-
EWGs (e.g., -NO₂, -CN) can also influence the spectral properties, often leading to changes in the intramolecular charge transfer (ICT) character of the excited state.[11]
-
-
Extended Conjugation: Increasing the extent of the π-conjugated system, for instance, by introducing additional aromatic or heteroaromatic rings, typically results in a red-shift of the absorption and emission maxima.[8]
-
Intramolecular Charge Transfer (ICT): Many benzothiazole fluorophores are designed with a donor-π-acceptor (D-π-A) architecture. In these systems, photoexcitation induces a significant transfer of electron density from the donor to the acceptor moiety through the π-bridge.[14][15] This ICT state is often highly sensitive to solvent polarity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain benzothiazole derivatives, particularly those with a hydroxyl group ortho to the nitrogen of the thiazole ring (e.g., 2-(2'-hydroxyphenyl)benzothiazole or HBT), can undergo ESIPT.[6] Upon excitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer. This process results in an exceptionally large Stokes shift, which is advantageous for minimizing self-absorption in imaging applications.[10]
Environmental Sensitivities
The local environment surrounding a benzothiazole fluorophore can profoundly impact its spectral behavior.
-
Solvent Polarity (Solvatochromism): The fluorescence emission of benzothiazole derivatives, especially those with significant ICT character, often exhibits solvatochromism—a change in the emission wavelength with varying solvent polarity.[14] In polar solvents, the excited ICT state is stabilized, leading to a red-shift in the emission spectrum.[14]
-
pH: The fluorescence of benzothiazole fluorophores can be pH-dependent, particularly if the molecule contains acidic or basic functional groups.[16] Protonation or deprotonation of these groups can alter the electronic structure and, consequently, the absorption and emission spectra.[16][17] This property is harnessed in the design of pH-sensitive fluorescent probes.[18]
-
Viscosity: In some benzothiazole derivatives, known as "molecular rotors," the fluorescence quantum yield is highly dependent on the viscosity of the surrounding medium.[19] In low-viscosity environments, non-radiative decay through torsional motion is efficient, leading to weak fluorescence. In more viscous media, this intramolecular rotation is hindered, resulting in a significant enhancement of fluorescence.[19]
Experimental Characterization of Benzothiazole Fluorophores
Accurate and reproducible characterization of the absorption and emission spectra is crucial for understanding and applying benzothiazole fluorophores.
Instrumentation
-
UV-Visible Spectrophotometer: Used to measure the absorption spectrum of a sample.
-
Spectrofluorometer: The primary instrument for measuring fluorescence spectra. It consists of a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector.[20][21] The use of two monochromators allows for the selective measurement of both excitation and emission spectra.[22]
Standard Protocols
-
Solvent Selection: Choose a solvent in which the benzothiazole derivative is soluble and that is appropriate for the intended application. For biological studies, buffered aqueous solutions (e.g., PBS, pH 7.4) are commonly used.[23]
-
Stock Solution: Prepare a concentrated stock solution of the fluorophore in a suitable solvent, such as DMSO.[23]
-
Working Solution: Dilute the stock solution to the desired concentration for measurement. The concentration should be low enough to avoid inner filter effects.
-
Absorption Spectrum:
-
Record the absorption spectrum using a UV-Visible spectrophotometer.
-
Identify the wavelength of maximum absorption (λabs). This wavelength is typically used as the excitation wavelength for fluorescence measurements.[22]
-
-
Emission Spectrum:
-
Set the excitation wavelength on the spectrofluorometer to the λabs of the sample.
-
Scan a range of emission wavelengths to record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem of the sample.
-
Scan a range of excitation wavelengths.
-
The resulting excitation spectrum should ideally be superimposable with the absorption spectrum.[22]
-
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. It can be determined relative to a well-characterized standard with a known quantum yield.
Data Presentation
Quantitative data for different benzothiazole fluorophores should be summarized in a clear and structured table for easy comparison.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| BPO | 350 | 425 | 75 | 0.124 | THF/H₂O | |
| BHPO1 | 362 | 532 | 170 | - | THF/H₂O | |
| BHPO2 | 360 | 560 | 200 | - | THF/H₂O | |
| BTPCP | 401 | 556 | 155 | - | Chloroform | [24] |
| BTPCP | 350 | 564 | 214 | - | H₂O | [24] |
Note: The quantum yield can be highly dependent on the solvent and other experimental conditions.
Visualizing Key Concepts and Workflows
Diagrams are invaluable for illustrating the complex processes and relationships involved in the study of benzothiazole fluorophores.
Caption: Workflow for the synthesis and photophysical characterization of benzothiazole fluorophores.
Caption: Energy level diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Conclusion and Future Outlook
Benzothiazole fluorophores continue to be a fertile ground for research and development. Their tunable photophysical properties, coupled with a deep understanding of the structure-property relationships, will undoubtedly lead to the creation of even more sophisticated and sensitive molecular probes and materials. Future research will likely focus on the development of benzothiazoles with emission in the near-infrared (NIR) region for deep-tissue imaging, the design of multi-functional probes capable of detecting several analytes simultaneously, and the integration of these fluorophores into advanced materials for optoelectronic applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to these exciting future directions.
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-
Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available from: [Link]
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Synthesis of novel fluorescent compounds. SPIE Digital Library. Available from: [Link]
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Nguyen H, et al. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry. 2023. Available from: [Link]
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Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. Available from: [Link]
-
Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Advances. 2017. Available from: [Link]
-
Effect of pH on fluorescence intensity ratio of benzothiazole derivatives in different pH PBS buffer. ResearchGate. Available from: [Link]
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Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments. 2021. Available from: [Link]
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Solvatochromic Fluorescence Behavior of 8-Aminoquinoline-Benzothiazole: A Sensitive Probe for Water Composition in Binary Aqueous Solutions. Bulletin of the Korean Chemical Society. 2005. Available from: [Link]
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Fluorescence spectroscopy. Wikipedia. Available from: [Link]
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Yang D, et al. Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation. The Journal of Organic Chemistry. 2023. Available from: [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. 2025. Available from: [Link]
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Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. Available from: [Link]
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pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Photochemical & Photobiological Sciences. Available from: [Link]
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Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate. Available from: [Link]
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A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. RSC Advances. 2022. Available from: [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. Available from: [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. Available from: [Link]
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Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative. DergiPark. 2025. Available from: [Link]
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Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. 2023. Available from: [Link]
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Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. 2017. Available from: [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. 2015. Available from: [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. 2024. Available from: [Link]
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ExperimentFluorescenceSpectroscopy. Available from: [Link]
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. Available from: [Link]
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Available from: [Link]
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Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. ResearchGate. Available from: [Link]
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A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate. Available from: [Link]
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Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. RSC Advances. 2020. Available from: [Link]
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Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. 2022. Available from: [Link]
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science. 2022. Available from: [Link]
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Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. Available from: [Link]
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Publishing. 2022. Available from: [Link]
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LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Available from: [Link]
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Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2020. Available from: [Link]
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Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry. 2010. Available from: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. 2024. Available from: [Link]
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- 20. ossila.com [ossila.com]
- 21. What Is Fluorescence Spectroscopy? Principles Overview | アジレント [agilent.com]
- 22. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. dergipark.org.tr [dergipark.org.tr]
The Impact of Fluorination on the Acidity of Hydroxyphenyl Benzothiazoles: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among these, the acid dissociation constant (pKa) is of paramount importance, governing a molecule's ionization state, which in turn dictates its solubility, permeability, and target engagement. This technical guide provides an in-depth exploration of the pKa values of fluorinated hydroxyphenyl benzothiazoles, a scaffold of significant interest in drug discovery and molecular imaging. We will delve into the fundamental principles governing the structure-acidity relationships, present a comprehensive overview of state-of-the-art experimental and computational methodologies for pKa determination, and offer practical insights for researchers in the field.
Introduction: The Significance of pKa in Fluorinated Heterocycles
Hydroxyphenyl benzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. Their derivatives are being investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[1] The phenolic hydroxyl group is a key functional moiety, and its acidity, quantified by the pKa value, is a critical determinant of the molecule's behavior in a biological environment.
The introduction of fluorine atoms to the hydroxyphenyl ring can dramatically alter the electronic properties of the molecule with minimal steric impact.[2] This strategic fluorination allows for the fine-tuning of the hydroxyl group's acidity. A lower pKa indicates a stronger acid, meaning the compound will be more readily deprotonated at physiological pH. This ionization state influences:
-
Solubility and Permeability: The ratio of the ionized to the neutral form of the drug affects its solubility in aqueous environments and its ability to cross lipid membranes.
-
Target Binding: The protonation state of a drug can be crucial for its interaction with the target protein, influencing binding affinity and selectivity.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is often linked to its pKa.
Understanding and predicting the pKa of fluorinated hydroxyphenyl benzothiazoles is therefore a critical step in the rational design of new therapeutic agents.
Structure-Acidity Relationships: The Electronic Influence of Fluorine
The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa).
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M).[3] The net effect on the pKa depends on the position and number of fluorine substituents.
-
Inductive Effect (-I): This effect operates through the sigma bonds and decreases with distance. It is strongest at the ortho position and weakest at the para position. The -I effect of fluorine strongly stabilizes the phenoxide anion, making the corresponding phenol more acidic.
-
Resonance Effect (+M): This effect involves the delocalization of lone pairs from the fluorine atom into the pi-system of the aromatic ring. It is most pronounced at the ortho and para positions. The +M effect is electron-donating, which destabilizes the phenoxide anion and makes the phenol less acidic.
For fluorine, the inductive effect generally outweighs the resonance effect. This leads to an overall increase in the acidity of fluorophenols compared to phenol. The magnitude of this effect is position-dependent, as illustrated by the pKa values of monofluorophenols.[3][4]
Quantitative Data Summary
The following table provides a summary of the experimental pKa values for the parent 2-(2-hydroxyphenyl)benzothiazole (HBT) and a series of fluorinated phenols, which serve as a model for understanding the impact of fluorination on the acidity of the phenolic hydroxyl group.
| Compound | Structure | pKa at 25°C |
| Phenol | C₆H₅OH | ~10.0 |
| 2-(2-Hydroxyphenyl)benzothiazole (HBT) | C₁₃H₉NOS | 8.21[5][6] |
| 4-Fluorophenol | 4-FC₆H₄OH | 9.89[7][8] |
| 2-Fluorophenol | 2-FC₆H₄OH | 8.7[3][4] |
| 2,4-Difluorophenol | 2,4-F₂C₆H₃OH | ~8.72 (Predicted)[9][10] |
| 2,4,6-Trifluorophenol | 2,4,6-F₃C₆H₂OH | ~7.47 (Predicted)[11] |
| Pentafluorophenol | C₆F₅OH | 5.5[12] |
Note: The pKa values for some fluorinated phenols are predicted values from computational studies.
The data clearly demonstrates that increasing the number of fluorine substituents on the phenyl ring leads to a significant decrease in the pKa, indicating a substantial increase in acidity.
Methodologies for pKa Determination
Accurate determination of pKa values is crucial for drug development. Several experimental and computational methods are available, each with its own advantages and limitations. The choice of method often depends on the physicochemical properties of the compound, such as its solubility and the availability of a chromophore.
Experimental Approaches
A common principle in many experimental methods is to measure a pH-dependent physical property, which typically yields a sigmoidal curve when plotted against pH. The inflection point of this curve corresponds to the pKa.[12]
Potentiometric titration is a classical and widely used method for pKa determination due to its simplicity and low cost.[12]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode.
-
Workflow:
-
Dissolve a known amount of the analyte in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Calibrate the pH electrode using standard buffer solutions.
-
Incrementally add a standard solution of a strong acid or base.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
-
¹⁹F NMR pKa Determination Workflow
Computational Approaches
In silico pKa prediction has become an invaluable tool in drug discovery, allowing for the rapid screening of virtual compounds and the prioritization of synthetic targets. Density Functional Theory (DFT) is a commonly employed method for these calculations.
-
Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This can be determined using a thermodynamic cycle that separates the reaction into gas-phase and solvation energy components.
-
Workflow:
-
Model Building: Create 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
-
Gas-Phase Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for both species in the gas phase to obtain their Gibbs free energies.
-
Solvation Energy Calculation: Use a continuum solvation model (e.g., PCM, SMD) to calculate the free energy of solvation for both species.
-
pKa Calculation: Combine the gas-phase and solvation energies to calculate the ΔG of the reaction in solution, from which the pKa can be derived using the equation: pKa = ΔG / (2.303 * RT).
-
Computational pKa Prediction Workflow
Conclusion and Future Perspectives
The pKa of the phenolic hydroxyl group in hydroxyphenyl benzothiazoles is a critical parameter that can be effectively modulated through fluorination. The strong inductive effect of fluorine generally leads to an increase in acidity, with the magnitude of the effect being dependent on the number and position of the fluorine substituents. This guide has provided a comprehensive overview of the underlying principles and the state-of-the-art methodologies for determining these pKa values.
For researchers and drug development professionals working with this important class of compounds, a thorough understanding and accurate determination of pKa are essential for the successful design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. The integration of both experimental and computational approaches will undoubtedly continue to play a pivotal role in advancing the field of medicinal chemistry.
References
-
LookChem. (n.d.). Cas 3411-95-8, 2-(2-Hydroxyphenyl)benzothiazole. Retrieved from [Link]
- Avdeef, A., Box, K. J., & Tsinman, O. (2007). Development of Methods for the Determination of pKa Values. American Pharmaceutical Review, 10(7), 10-17.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.
-
Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?. Retrieved from [Link]
- Ravichandiran, V., Devarajan, V., & Masilamani, K. (2011). Determination of ionization constant (pKa) for poorly soluble drugs by using surfactants: A novel approach. Der Pharmacia Lettre, 3(4), 183-192.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Wikipedia. (2023, November 15). Pentafluorophenol. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Fluorophenol. Retrieved from [Link]
-
University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
- Kamal, A., & Hussaini, S. M. A. (2013). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Mini-Reviews in Medicinal Chemistry, 13(5), 725-748.
- Lihumis, H. S., Al-Juboori, A. A. H., & Al-Amiery, A. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
University of Calgary. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds.... Retrieved from [Link]
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- 1. 2,3,6-TRIFLUOROPHENOL CAS#: 113798-74-6 [m.chemicalbook.com]
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- 5. Cas 3411-95-8,2-(2-Hydroxyphenyl)benzothiazole | lookchem [lookchem.com]
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- 11. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]
- 12. Pentafluorophenol - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for synthesizing 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol from 2-aminothiophenol
Executive Summary & Application Context
This technical guide details the synthesis of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol , a structural analog of the well-known 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore.
Scientific Significance: This molecule belongs to a class of compounds capable of Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3] Upon photoexcitation, the phenolic proton transfers to the benzothiazole nitrogen, creating a keto-tautomer that emits with a large Stokes shift (often >150 nm). The addition of the fluorine atom at the 3-position (ortho to the hydroxyl group) modulates the acidity of the phenol and the strength of the intramolecular hydrogen bond, tuning the emission wavelength and quantum yield for applications in:
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and yield, we utilize a Condensation-Cyclodehydration Strategy .
-
Disconnection: The C2-C1' bond between the benzothiazole and the phenol ring.
-
Reagents:
-
Nucleophile: 2-Aminothiophenol (2-ATP).
-
Electrophile: 3-Fluoro-2-hydroxybenzoic acid (3-Fluorosalicylic acid).
-
-
Rationale: Using the carboxylic acid precursor (Method A) is preferred over the aldehyde (Method B) for scale-up because it allows for a one-pot cyclization without requiring an external oxidant (e.g.,
or DMSO), reducing the risk of oxidative byproducts on the electron-rich phenol ring.
Reaction Scheme
Caption: One-pot cyclodehydration strategy using Polyphosphoric Acid (PPA).
Critical Safety Protocol: Thiol Handling
WARNING: 2-Aminothiophenol is acutely toxic and possesses an intense, repulsive stench that clings to surfaces and clothing.
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Double-Gloving: Wear double nitrile gloves. Change the outer pair immediately if contaminated.
-
Quenching: All glassware and disposables contacting 2-ATP must be soaked in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours before washing. This oxidizes the thiol to the odorless sulfonate.
-
Waste: Do not mix thiol waste with general organic solvents until quenched.
Experimental Protocol A: PPA-Mediated Cyclization (Standard)
This method is the "Gold Standard" for synthesizing benzothiazoles from carboxylic acids due to the dual role of Polyphosphoric Acid (PPA) as both a solvent and a potent dehydrating agent.
Reagents & Stoichiometry[5]
| Component | Role | Equivalents | Amount (Example) | MW ( g/mol ) |
| 2-Aminothiophenol | Reactant | 1.0 eq | 1.25 g | 125.19 |
| 3-Fluoro-2-hydroxybenzoic acid | Reactant | 1.0 eq | 1.56 g | 156.11 |
| Polyphosphoric Acid (PPA) | Solvent/Reagent | ~10 g/g reactant | 30 g | N/A |
| Sodium Bicarbonate | Neutralizer | Excess | Sat. Soln. | 84.01 |
Step-by-Step Procedure
-
Preparation:
-
In a 100 mL round-bottom flask, add 30 g of PPA .
-
Note: PPA is extremely viscous. It is easier to handle if warmed slightly (50°C) or weighed directly into the reaction vessel.
-
-
Addition:
-
Add 1.25 g (10 mmol) of 2-aminothiophenol and 1.56 g (10 mmol) of 3-fluoro-2-hydroxybenzoic acid to the PPA.
-
Mechanically stir (overhead stirrer preferred) or use a heavy magnetic stir bar. PPA viscosity makes magnetic stirring difficult until heated.
-
-
Reaction:
-
Heat the mixture to 180–200°C under a nitrogen atmosphere.
-
Maintain temperature for 3–4 hours . The mixture will turn dark, and the viscosity will decrease as the temperature rises.
-
Checkpoint: TLC is difficult due to the PPA matrix. Reaction completion is usually assumed after 4 hours at this temperature.
-
-
Quenching (The "Crash Out"):
-
Cool the reaction mixture to approximately 80–90°C (do not let it solidify completely).
-
Slowly pour the hot syrup into 500 mL of crushed ice/water with vigorous stirring.
-
Observation: A precipitate (the crude product) should form immediately.
-
-
Neutralization:
-
The slurry will be highly acidic. Adjust the pH to ~7–8 by slowly adding saturated
solution or 10% NaOH. -
Critical: The phenol group is acidic (
). Do not go to high pH (>11), or you may deprotonate the product and dissolve it as the phenolate salt. Target pH 7.
-
-
Isolation:
-
Filter the solid precipitate using a Buchner funnel.
-
Wash copiously with water to remove all phosphoric acid residues.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or DMF/Water .
-
Yield Expectation: 70–85%.
-
Experimental Protocol B: Microwave-Assisted Synthesis (Green Alternative)
For rapid library generation or small-scale synthesis where PPA handling is undesirable.
Reagents
-
2-Aminothiophenol (1.0 mmol)
-
3-Fluoro-2-hydroxybenzoic acid (1.0 mmol)
-
Catalyst: Glycerol (acts as solvent and catalyst) or Ionic Liquid ([bmim]
).
Procedure
-
Mix reactants in a microwave-safe vial with 2 mL of Glycerol.
-
Irradiate at 300W (or 160°C) for 5–10 minutes .
-
Cool and pour into water.
-
Extract with Ethyl Acetate if solid does not precipitate, or filter if solid forms.
-
This method often produces cleaner crude profiles but requires optimization of microwave parameters.
Mechanistic Insight
Understanding the mechanism allows for troubleshooting. The reaction proceeds via a nucleophilic attack followed by cyclization.[5]
Caption: Step-wise mechanism of PPA-mediated benzothiazole formation.
Mechanistic Note: While both the amino and thiol groups are nucleophilic, the thiol is generally more nucleophilic (soft nucleophile) towards the protonated carbonyl, but the amide formation is often the thermodynamic sink before cyclization. In PPA, the mechanism is concerted dehydration.
Quality Control & Characterization
To validate the synthesis, look for these specific markers:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Phenolic -OH . This signal will be sharp and downfield due to the strong intramolecular Hydrogen Bond with the Benzothiazole Nitrogen (ESIPT feature). | |
| 1H NMR | Benzothiazole aryl protons. | |
| 19F NMR | ~ -130 to -140 ppm | Single fluorine signal (verify against standard). |
| HRMS | Calc. Mass: ~246.03 (C13H8FNOS). | |
| UV/Vis | Abs ~330-350 nm | Absorption of the enol form. |
| Fluorescence | Emission >450 nm | Strong Stokes shift indicates successful formation of the ESIPT-capable core. |
References
- Jacobson, P. (1886). Über Benzothiazole. Berichte der deutschen chemischen Gesellschaft.
-
Chakraborti, A. K., et al. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett. Link
-
Guo, H., et al. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters. (Alternative aldehyde method).[6][7] Link[6]
-
Cheng, J., et al. (2014).[3] A Single 2-(2'-Hydroxyphenyl)benzothiazole Derivative Can Achieve Pure White-Light Emission. Chemistry – An Asian Journal.[3] (Discusses ESIPT properties of this scaffold). Link
-
BenchChem Application Note. Troubleshooting Benzothiazole Synthesis. Link (General troubleshooting for 2-ATP reactions).
Sources
- 1. wsr-j.org [wsr-j.org]
- 2. scilit.com [scilit.com]
- 3. A single 2-(2'-hydroxyphenyl)benzothiazole derivative can achieve pure white-light emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
Application Note: 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol as a Scaffold for Ratiometric ESIPT Fluorescent Probes
Target Audience: Researchers, Assays Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Principles
The accurate quantification of dynamic intracellular biomarkers—such as reactive oxygen species (ROS), specific enzymes, and biothiols—is critical for modern drug development and disease modeling. Traditional intensity-based fluorescent probes often suffer from artifacts caused by uneven cellular uptake, varying sample thickness, and excitation power fluctuations.
To overcome these limitations, 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol (3-F-HBT) has emerged as a highly versatile scaffold for designing ratiometric fluorescent probes based on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[1].
The Causality Behind the 3-F-HBT Scaffold
The core HBT (2-(2-hydroxyphenyl)benzothiazole) structure is a well-documented ESIPT fluorophore[2]. In its native state, the phenolic hydroxyl proton forms a strong intramolecular hydrogen bond with the benzothiazole nitrogen. Upon photon absorption (excitation), this proton rapidly transfers to the nitrogen, converting the molecule from an enol tautomer to an excited keto tautomer. The keto form emits at a significantly longer wavelength, yielding an exceptionally large Stokes shift (>100 nm)[3].
Why incorporate a fluorine atom at the 3-position?
-
pKa Tuning & ESIPT Efficiency: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl group. This increased acidity strengthens the ground-state intramolecular hydrogen bond, accelerating the ESIPT process and boosting the quantum yield of the keto emission.
-
Conformational Locking: The steric and electronic profile of the fluorine atom adjacent to the inter-ring bond helps lock the molecule into a planar conformation, which is an absolute prerequisite for efficient proton transfer.
-
Biological Compatibility: The C-F bond increases the lipophilicity of the probe, enhancing passive diffusion across phospholipid bilayers for superior live-cell imaging, while simultaneously protecting the aromatic ring from rapid metabolic degradation (e.g., via cytochrome P450 oxidation).
Ratiometric Sensing Logic
To utilize 3-F-HBT as a sensor, the critical hydroxyl group is chemically "masked" with an analyte-specific recognition moiety (e.g., a boronate ester for H2O2).
-
Pre-Analyte (Masked): The ESIPT process is sterically and electronically blocked. Excitation results in emission exclusively from the excited enol state (typically blue/green).
-
Post-Analyte (Free): The target analyte cleaves the mask. The free hydroxyl group is restored, re-enabling ESIPT. Excitation now results in emission from the keto state (typically yellow/red).
-
Readout: By measuring the ratio of the two emission intensities (
), researchers obtain a self-calibrating signal that is independent of probe concentration[3].
Figure 1: Logical flow of ESIPT-based ratiometric sensing using the 3-F-HBT scaffold.
Probe Design Strategies & Quantitative Data
By altering the masking group, the 3-F-HBT scaffold can be tailored for various diagnostic targets. Below is a summary of validated masking strategies and their expected photophysical properties.
Table 1: Masking Strategies for 3-F-HBT Probes
| Target Analyte | Masking Moiety | Cleavage Mechanism | Primary Application |
| Hydrogen Peroxide ( | Arylboronate / Boronic Ester | Oxidative cleavage by ROS | Oxidative stress monitoring, Senescence |
| Enzymatic hydrolysis | Cellular senescence, Ovarian cancer imaging[2] | ||
| Biothiols (Cys/GSH) | 2,4-Dinitrobenzenesulfonate | Nucleophilic aromatic substitution | Redox homeostasis, Apoptosis assays |
| Nitroxyl (HNO) | Diphenylphosphinobenzoyl ester | Staudinger-type ligation/cleavage | Cardiovascular pharmacology |
Table 2: Representative Photophysical Properties (Post-Cleavage)
| Property | Value / Range | Scientific Implication |
| Absorption Max ( | 340 – 370 nm | Compatible with standard UV/DAPI laser lines. |
| Enol Emission ( | 420 – 450 nm | Baseline signal representing the unreacted probe. |
| Keto Emission ( | 540 – 580 nm | Analyte-triggered signal; avoids cellular autofluorescence. |
| Stokes Shift | ~130 – 160 nm | Extremely large shift minimizes self-quenching and cross-talk. |
| Limit of Detection (LOD) | 40 – 100 nM | Highly sensitive; suitable for endogenous biological levels[3]. |
Experimental Protocols
The following protocols describe a self-validating system for utilizing a boronate-masked 3-F-HBT probe to detect intracellular
Protocol A: In Vitro Ratiometric Calibration
Purpose: To establish the standard curve and validate the isoactinic point before live-cell application.
-
Stock Preparation: Dissolve the masked 3-F-HBT probe in anhydrous DMSO to a concentration of 1 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the probe.
-
Buffer Setup: Prepare a 10 μM probe solution in PBS (pH 7.4) containing 1% DMSO. Causality: Keeping DMSO at or below 1% ensures the probe remains soluble without altering the dielectric constant of the aqueous buffer.
-
Titration: Aliquot 2 mL of the probe solution into a quartz cuvette. Add increasing concentrations of
(0 to 100 μM). -
Incubation: Incubate at 37°C for 30 minutes to allow the oxidative cleavage of the boronate ester to reach completion.
-
Spectral Acquisition:
-
Excitation: 350 nm.
-
Record emission spectra from 400 nm to 650 nm.
-
Validation Check: You must observe a decrease in the ~430 nm peak (enol) and a simultaneous increase in the ~560 nm peak (keto), with a clear isosbestic point indicating a clean two-state conversion.
-
-
Data Processing: Plot the ratio (
) against concentration to generate a linear calibration curve.
Protocol B: Live-Cell Confocal Imaging
Purpose: To map endogenous or exogenous ROS in living cells.
Figure 2: Step-by-step experimental workflow for live-cell ratiometric imaging.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish at a density of
cells/dish. Culture overnight in DMEM supplemented with 10% FBS at 37°C, 5% . -
Probe Loading: Wash the cells twice with warm HBSS (Hank's Balanced Salt Solution). Add 10 μM of the masked 3-F-HBT probe (diluted in HBSS from the DMSO stock; final DMSO <1%). Incubate for 30 minutes at 37°C. Causality: HBSS is used instead of complete media because phenol red and serum proteins in DMEM can quench fluorescence and bind the lipophilic probe, respectively.
-
Experimental Cohorts (Self-Validating Design):
-
Group 1 (Control): Probe only. Establishes baseline endogenous ROS.
-
Group 2 (Positive Control): Pre-incubate cells with 100 μM
for 30 mins, then add the probe. Validates the turn-on response. -
Group 3 (Negative Control): Pre-incubate cells with 1 mM N-acetylcysteine (NAC, a ROS scavenger) for 1 hour, followed by
and probe. Causality: This step proves that the ratiometric shift is specifically caused by ROS and not an artifact of cellular metabolism or probe degradation.
-
-
Imaging Parameters:
-
Transfer dishes to a confocal laser scanning microscope (e.g., Leica TCS SP8).
-
Excitation: 405 nm diode laser (closest match to probe absorption max).
-
Channel 1 (Blue/Enol): Collect emission from 420–480 nm.
-
Channel 2 (Red/Keto): Collect emission from 540–600 nm.
-
-
Image Processing: Use ImageJ/Fiji to generate ratiometric images. Divide the pixel intensities of Channel 2 by Channel 1. Apply a pseudo-color lookup table (LUT) to visualize the spatial distribution of
concentrations.
References
1.[1] Makau, J. N., et al. (2020). Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence. ACS Omega, 5(20), 11299-11307. Available at:[Link] 2.[3] Li, Z., et al. (2022). An ESIPT-based ratiometric fluorescent probe for detecting H2O2 in water environment and biosystems. Analytica Chimica Acta, 1214, 339939. Available at:[Link] 3. Lv, H., et al. (2015). An ESIPT-based ratiometric fluorescent probe for the imaging of nitroxyl in living cells. Analytical Methods, 7, 3883-3887. Available at:[Link] 4.[2] Sedgwick, A. C., et al. (2018). Fluorescent small organic probes for biosensing. Chemical Society Reviews, 47(23), 8842-8880. Available at:[Link]
Sources
- 1. Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent small organic probes for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ESIPT-based ratiometric fluorescent probe for detecting H2O2 in water environment and biosystems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-State Fluorescence of Benzothiazole Derivatives
This guide serves as a comprehensive technical resource for the application of benzothiazole derivatives in solid-state fluorescence, tailored for researchers in materials science and drug discovery.
Advanced Protocols for AIE/ESIPT Systems and Mechanofluorochromism
Executive Summary & Mechanism of Action
Benzothiazole derivatives have emerged as a "privileged scaffold" in photonics and medicinal chemistry due to their ability to overcome Aggregation-Caused Quenching (ACQ). Unlike traditional fluorophores (e.g., fluorescein) that self-quench in the solid state, specific benzothiazole designs harness Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) .
Core Mechanism:
-
ESIPT: Upon photoexcitation, a proton transfers from a donor (e.g., -OH) to an acceptor (N-heterocycle), creating a keto-tautomer with a large Stokes shift (eliminating self-absorption).
-
AIE/AIEE: In solution, intramolecular rotations (RIR) dissipate energy non-radiatively. In the solid state (crystals, films, or cellular aggregates), these rotations are restricted, forcing radiative decay.
Figure 1: Mechanistic Pathway of Benzothiazole Fluorescence
Caption: Logical flow of ESIPT-coupled AIE. In solid states, RIR blocks non-radiative decay, enabling intense keto-emission.
Applications & Case Studies
A. Mechanochromic Sensors (Smart Materials)
Benzothiazole derivatives often exhibit mechanofluorochromism (MFC) —a reversible color change upon grinding or pressing. This is critical for stress-sensing coatings and anti-counterfeiting inks.
-
Principle: Mechanical force disrupts the crystalline packing (metastable state), altering intermolecular
- stacking and switching emission color (e.g., from Blue Green). -
Key Derivative: 2-(2'-hydroxyphenyl)benzothiazole (HBT) analogues.[1][2]
B. Bioimaging & Theranostics
In drug development, benzothiazoles serve as "turn-on" probes for specific cellular environments.
-
Target: Lysosomes (acidic pH) or Mitochondria (high viscosity).
-
Advantage: The large Stokes shift (>100 nm) minimizes interference from autofluorescence in biological tissue.
-
Drug Discovery: Used to track the delivery of benzothiazole-based antitumor agents (e.g., Phortress analogues) by correlating fluorescence intensity with drug accumulation.
Detailed Experimental Protocols
Protocol 1: Synthesis of AIE-Active Benzothiazole Probe (HBT Derivative)
Objective: Synthesize 2-(2'-hydroxyphenyl)benzothiazole (HBT) capable of ESIPT.
Reagents:
-
2-Aminothiophenol (1.0 eq)
-
Salicylaldehyde derivative (1.0 eq)
-
Ethanol (Solvent)[3]
-
Hydrogen Peroxide (
) or p-Toluenesulfonic acid (catalyst)
Workflow:
-
Dissolution: Dissolve 10 mmol of substituted salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 10 mmol of 2-aminothiophenol under stirring.
-
Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid or
. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 8:2).
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[3] If not, pour into ice-cold water.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to obtain needle-like crystals.
-
Verification: Confirm structure via
H-NMR (look for phenolic -OH peak >10 ppm) and Mass Spectrometry.
Protocol 2: Preparation of Solid-State Thin Films (Spin Coating)
Objective: Create uniform fluorescent films for quantum yield measurement or OLED testing.
-
Substrate Cleaning: Sonicate quartz or glass slides in acetone, isopropanol, and deionized water (10 min each). Dry with
gas. -
Solution Prep: Dissolve the benzothiazole derivative in a volatile solvent (CHCl
or Toluene) to a concentration of 10 mg/mL. Filter through a 0.45 m PTFE filter. -
Deposition: Place substrate on the spin coater. Dispense 50
L of solution onto the center. -
Spinning: Spin at 500 rpm for 5s (spread), then 2000 rpm for 30s (dry).
-
Annealing: Bake at 60°C for 10 min to remove residual solvent and promote crystallinity.
Protocol 3: Characterization of Mechanochromism
Objective: Quantify the fluorescence shift under mechanical stress.
-
Pristine Measurement: Place the "as-synthesized" crystalline powder in a sample holder. Measure Fluorescence Emission Spectrum (
= absorption max). -
Grinding: Use a mortar and pestle to vigorously grind the powder for 2 minutes.
-
Ground Measurement: Measure the emission spectrum of the ground powder immediately. Note the redshift or blueshift.
-
Reversibility Test: Expose the ground powder to solvent vapor (fuming with DCM) or heat (100°C for 5 min) and remeasure to check if the original emission is restored.
Figure 2: Experimental Workflow for Drug/Probe Development
Caption: Step-by-step workflow from molecular design to validated application in bio-systems or materials.
Quantitative Data Summary
The following table summarizes photophysical properties of key benzothiazole derivatives useful for benchmarking.
| Derivative Type | State | Stokes Shift (nm) | Quantum Yield ( | Application | ||
| HBT (Parent) | Solution (NP) | 340 | 380 (Enol) | 40 | < 0.01 | Reference |
| HBT (Parent) | Solid/Crystal | 340 | 540 (Keto) | 200 | 0.40 - 0.50 | ESIPT Model |
| TPA-Benzothiazole | Solid Film | 380 | 515 | 135 | 0.85 | OLED Emitter |
| Benzothiazole-CN | Ground Powder | 410 | 580 | 170 | 0.35 | Mechanochromism |
| Phortress Analog | Cellular Agg. | 350 | 520 | 170 | N/A | Antitumor Prodrug |
Note: NP = Non-polar solvent. Values are approximate averages from literature [1][2].
References
-
ACS Applied Materials & Interfaces (2020) . Color-Tunable and ESIPT-Inspired Solid Fluorophores Based on Benzothiazole Derivatives.
-
Journal of Materials Chemistry C (2020) . Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting.
-
Scientific Reports (2022) . Spectroscopic characterization of thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation.
-
Molecules (2024) . A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [4][5]
-
Topics in Current Chemistry (2021) . Recent Trends in the Design of Benzazole-Based Molecules with Solid-State Luminescence Enhancement. [5]
Sources
Application Note: Preparation and Handling of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol Stock Solutions
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Photophysical Handling Guide
Introduction & Mechanistic Overview
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol is a highly specialized, lipophilic fluorophore derived from the classic 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold. HBT derivatives are renowned for their unique photophysical behavior governed by Excited-State Intramolecular Proton Transfer (ESIPT) [1].
In this specific derivative, the introduction of a highly electronegative fluorine atom at the 3-position of the phenol ring exerts a strong inductive pull. This modulates the
Causality Behind Experimental Choices
Handling this compound requires strict environmental control due to two primary factors:
-
Aggregation-Caused Quenching (ACQ): Like most planar, hydrophobic heterocyclic systems, this compound is prone to
stacking and colloidal aggregation in aqueous media [2]. Aggregation traps the molecule in non-emissive states. -
Sensitivity to Protic Solvents: The ESIPT mechanism relies on an unbroken intramolecular hydrogen bond between the phenolic -OH and the benzothiazole nitrogen. Protic impurities (like water) act as competitive hydrogen-bond acceptors, disrupting this internal bond, halting the ultrafast (~100 fs) proton transfer, and severely quenching the characteristic keto-emission [3].
For these reasons, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Its dipolar aprotic nature perfectly solvates the hydrophobic core while leaving the intramolecular hydrogen bond intact.
Physicochemical & Photophysical Profile
Before preparing stock solutions, it is critical to understand the mass-to-volume relationships and the compound's baseline properties.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 245.28 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Primary Solvent | Anhydrous DMSO ( |
| Aqueous Solubility | < 10 |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Storage (Solution) | -80°C in single-use amber aliquots |
Photophysical Pathway (ESIPT)
The following diagram illustrates the self-validating photophysical cycle of the compound. Understanding this pathway is crucial for quality control; if the stock solution is contaminated with water, the transition from the "Excited Enol" to the "Excited Keto" state is blocked, and the characteristic long-wavelength emission will fail to appear.
Fig 1. The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of this compound.
Experimental Protocol: Master Stock Preparation
To ensure a self-validating and reproducible system, the preparation of the master stock must be performed under strict anhydrous conditions.
Mass-to-Volume Dilution Guide
Use the following table to achieve standard molarities for a 10.0 mg sample of this compound (MW = 245.28 g/mol ).
Table 2: Reconstitution Volumes for 10.0 mg of Compound
| Desired Concentration | Volume of Anhydrous DMSO Required |
| 1 mM | 40.77 mL |
| 5 mM | 8.15 mL |
| 10 mM | 4.08 mL |
| 20 mM | 2.04 mL |
Step-by-Step Solvation Workflow
Fig 2. Standardized workflow for the preparation of anhydrous DMSO master stock solutions.
Step 1: Equilibration Allow the sealed vial of the lyophilized compound to equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hydrophobic powder, which will instantly ruin the ESIPT capabilities upon solvation.
Step 2: Solvation
Add the calculated volume of Anhydrous DMSO (
Step 3: Sonication Place the vial in a water bath sonicator at 25°C for 5–10 minutes. Causality: Sonication provides the kinetic energy required to break apart microscopic crystalline lattices that resist initial solvation, preventing "invisible" micro-aggregates.
Step 4: Self-Validating Quality Control Hold the solution against a dark background and shine a focused light beam (or a 600 nm laser pointer) through it.
-
Pass: The beam is invisible in the liquid (true solution).
-
Fail: The beam path is visible (Tyndall effect). This indicates colloidal aggregation [4]. If this occurs, add 10% more DMSO and re-sonicate.
Step 5: Aliquoting and Storage
Divide the master stock into 10–50
Experimental Protocol: Aqueous Working Solutions
When applying the compound to biological assays or aqueous cuvettes, the "Solvent Shift" method must be used to prevent the compound from crashing out of solution [2].
Step 1: Warm a single DMSO aliquot to room temperature. Step 2: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and ensure it is vigorously stirring (800 rpm) or vortexing. Step 3: Inject the DMSO stock directly into the center of the vortex of the aqueous buffer.
-
Critical Rule: The final concentration of DMSO in the aqueous assay must never exceed 1.0% v/v . Exceeding this threshold alters cell membrane permeability in in vitro assays and disrupts the thermodynamic stability of the fluorophore. Step 4: Use the working solution immediately. Do not store aqueous dilutions, as hydrophobic compounds will slowly adsorb to the plastic walls of the container over a 24-hour period.
References
-
Li, D., et al. "Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates." European Journal of Pharmaceutical Sciences, 2009. Available at:[Link]
-
Park, S., et al. "Ultrafast intramolecular proton transfer reactions and solvation dynamics of DMSO." Structural Dynamics, 2014. Available at:[Link]
-
Chenoweth, D. M., et al. "Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates." Journal of Medicinal Chemistry, 2012. Available at:[Link]
In vitro cytotoxicity assays for fluorinated benzothiazole probes
Application Note: Advanced In Vitro Cytotoxicity Profiling of Fluorinated Benzothiazole Probes
Introduction: The Fluorine Advantage and the Toxicity Paradox
Fluorinated benzothiazoles (F-BZTs) occupy a privileged niche in chemical biology.[1] The benzothiazole core offers intrinsic affinity for amyloid fibrils and DNA, while the introduction of fluorine—often as
However, this "Fluorine Advantage" complicates safety profiling. The increased hydrophobicity that improves blood-brain barrier (BBB) penetration can also lead to non-specific membrane disruption or aggregation in aqueous media, yielding false positives in cytotoxicity assays. Furthermore, many BZT derivatives are inherently fluorescent, posing a high risk of optical interference with standard colorimetric and fluorometric viability assays.
This guide moves beyond standard protocols to provide a rigorous, self-validating framework for assessing the cytotoxicity of F-BZT probes, ensuring that observed toxicity is pharmacological, not artifactual.
Pre-Experimental Validation: The "Ghost Signal" Check
Critical Warning: Many fluorinated benzothiazoles exhibit Excited-State Intramolecular Proton Transfer (ESIPT), resulting in strong fluorescence (often green or red) that can overlap with assay readouts like Resazurin or Propidium Iodide.
Protocol: Optical Interference Screen Before any cellular assay, you must determine if your probe interferes with the detection method.
-
Prepare Cell-Free Media: Aliquot 100 µL of complete culture media (no cells) into a 96-well plate.
-
Compound Addition: Add the F-BZT probe at the highest intended test concentration (e.g., 100 µM).
-
Reagent Addition: Add the assay reagent (e.g., MTT solution, Resazurin, or CellTiter-Glo).
-
Incubation: Incubate for the standard assay time (e.g., 4 hours).
-
Readout: Measure absorbance or fluorescence.
-
Pass: Signal equals the "Media Only" blank.[1]
-
Fail: Signal is significantly higher than blank. Action: Use a non-optical assay (e.g., ATP luminescence) or wash cells prior to reading.
-
Workflow Visualization
The following diagram outlines the logical flow for characterizing F-BZT cytotoxicity, incorporating the critical interference check.
Caption: Decision-tree workflow for F-BZT cytotoxicity profiling, prioritizing optical interference checks.
Protocol A: Metabolic Competence (Modified MTT Assay)
The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Since F-BZTs can target mitochondria (inducing ROS), this assay is highly relevant but requires strict solubility controls.
Materials:
-
Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver), MCF-10A (Normal Epithelial Control).
-
Reagents: MTT (5 mg/mL in PBS), DMSO (anhydrous).
-
Controls:
-
Positive: Doxorubicin (1 µM).
-
Vehicle: 0.5% DMSO in media.
-
Blank: Media only.
-
Step-by-Step Methodology:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Compound Preparation:
-
Dissolve F-BZT in 100% DMSO to create a 20 mM stock.
-
Critical Step: Perform serial dilutions in a separate "master plate" using culture media to ensure the final DMSO concentration is
0.5%. High DMSO acts as a permeabilizer, skewing results for fluorinated compounds.
-
-
Treatment: Aspirate old media. Add 100 µL of compound-containing media (Concentration range: 0.1 µM – 100 µM). Incubate for 48–72 hours.
-
MTT Addition: Add 10 µL of MTT stock to each well. Incubate 3–4 hours at 37°C.
-
Solubilization: Carefully remove media (do not disturb purple crystals). Add 100 µL DMSO.
-
Quantification: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).
Data Validation: If the standard deviation between triplicates is >15%, check for compound precipitation (common with hydrophobic F-BZTs).
Protocol B: Membrane Integrity (LDH Release)
Metabolic assays (MTT) cannot distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death). The Lactate Dehydrogenase (LDH) assay complements MTT by measuring membrane rupture.
Why for F-BZTs? Highly lipophilic fluorinated compounds may act as detergents, physically disrupting membranes rather than engaging a specific target. High LDH release at early time points (<4h) suggests this non-specific toxicity.
Methodology:
-
Setup: Use the supernatant from the treatment plates (Protocol A) or set up a duplicate plate.
-
Reaction: Transfer 50 µL of culture supernatant to a new plate.
-
Detection: Add 50 µL of LDH reaction mix (Tetrazolium salt + Diaphorase + Lactate).
-
Incubation: 30 minutes at Room Temperature (Dark).
-
Stop: Add Stop Solution (Acetic acid or HCl). Measure Absorbance at 490 nm.
-
Calculation:
-
Low Control: Untreated cells.
-
High Control: Lysis buffer treated cells (100% death).
-
Mechanistic Insight: The AhR-CYP1A1 Pathway
Potent antitumor fluorinated benzothiazoles (e.g., 5F 203 ) often act via the Aryl Hydrocarbon Receptor (AhR). They are prodrugs converted into reactive species by CYP1A1, leading to DNA adducts.
Caption: Mechanism of Action for antitumor fluorinated benzothiazoles (e.g., 5F 203) involving CYP1A1 bioactivation.
Data Presentation & Analysis
Summarize your findings in a comparative table. The Selectivity Index (SI) is crucial for establishing a therapeutic window.
Table 1: Cytotoxicity Profile (Example Data Structure)
| Compound ID | Cell Line | Tissue Type | IC50 (µM) [MTT] | Max LDH Release (%) | Selectivity Index (SI)* |
| F-BZT-01 | MCF-7 | Breast Cancer | 0.05 ± 0.01 | 15% (Apoptotic) | > 200 |
| F-BZT-01 | MDA-MB-231 | Breast (TNBC) | 0.12 ± 0.03 | 20% | 83 |
| F-BZT-01 | MCF-10A | Normal Breast | 10.5 ± 1.2 | 5% | - |
| Control | HUVEC | Endothelial | > 50 | < 2% | - |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is generally considered promising.
References
-
Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles. Current Medicinal Chemistry, 11(8), 1009-1021. Link
-
Mortimer, C. G., et al. (2006). Antitumor benzothiazoles.[2] 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.[2] Journal of Medicinal Chemistry, 49(1), 179-185.[2] Link
-
Kashyap, M. K., et al. (2025). Application Notes and Protocols: Methodology for Assessing the Bioactivity of Fluorinated Benzothiazoles.[1] BenchChem Technical Guides. Link
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Zhang, J., et al. (2024). A novel benzothiazole-based fluorescent AIE probe for the detection of hydrogen peroxide in living cells. Molecules, 29(1), 123. Link
Sources
Application Note: Advanced Confocal Microscopy Imaging Utilizing Excited-State Intramolecular Proton Transfer (ESIPT) Probes
Executive Summary
The demand for high-fidelity, quantitative bioimaging in drug development and cellular biology has driven the evolution of fluorescent probes. Traditional fluorophores often suffer from small Stokes shifts, concentration-dependent self-quenching, and vulnerability to microenvironmental artifacts. Excited-State Intramolecular Proton Transfer (ESIPT) dyes represent a paradigm shift. By undergoing an ultrafast, photoinduced structural tautomerization, ESIPT probes yield a massive Stokes shift and dual-emission profiles. This application note provides a comprehensive mechanistic overview, comparative data, and a self-validating protocol for utilizing ESIPT probes in ratiometric confocal microscopy.
Mechanistic Foundations of ESIPT
The utility of ESIPT dyes in confocal microscopy is rooted in their unique four-level photophysical cycle[1]. In the ground state, the molecule exists primarily in the Enol (E) form, stabilized by an intramolecular hydrogen bond. Upon photon absorption, the molecule transitions to the excited Enol state (E). The redistribution of electron density dramatically increases the acidity of the hydrogen bond donor and the basicity of the acceptor, triggering an ultrafast, barrierless proton transfer (often <1 picosecond) to form the excited Keto tautomer (K)[1].
Because the K* state is geometrically and electronically distinct from the ground state Enol, its subsequent fluorescence emission (hν₂) occurs at a significantly longer wavelength. This yields an abnormally large Stokes shift (often >100 nm), completely eliminating excitation back-scattering and self-quenching[2]. Furthermore, because the efficiency of the E* → K* transition is highly dependent on the local microenvironment (e.g., polarity, hydration, and hydrogen-bonding), ESIPT probes often exhibit dual emission from both the E* and K* states, forming the basis for ratiometric imaging[3].
Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Advantages in Confocal Microscopy & Bioimaging
In drug development, quantifying target engagement or tracking organelle dynamics requires probes that do not perturb the biological system while providing absolute, rather than relative, signal quantification. ESIPT probes excel here through ratiometric sensing . By measuring the ratio of Keto to Enol emission intensities (
Quantitative Comparison: ESIPT vs. Traditional Dyes
The following table summarizes the quantitative and operational differences between ESIPT probes and conventional fluorophores (e.g., FITC, Rhodamine) in the context of confocal imaging.
| Photophysical Parameter | Conventional Dyes | ESIPT Probes | Impact on Confocal Bioimaging |
| Stokes Shift | Small (< 30 nm) | Giant (> 100 nm) | Eliminates excitation light scattering; prevents self-quenching at high local concentrations[5]. |
| Emission Profile | Single Band | Dual Band (Enol & Keto) | Enables ratiometric, self-calibrated imaging independent of probe concentration[4]. |
| Microenvironment Sensitivity | Low to Moderate | Extremely High | Allows real-time mapping of pH, viscosity, polarity, and hydration states[3]. |
| Signal-to-Noise Ratio (SNR) | Moderate (Background prone) | High (Wash-free potential) | Target binding often triggers the ESIPT process, acting as a fluorogenic "turn-on" switch[3]. |
| Spontaneous Blinking | Requires harsh buffers (dSTORM) | Intrinsic (Ground-state PT) | Certain ESIPT dyes enable super-resolution (SMLM) imaging in physiological media without additives[6]. |
Application Focus: Tail-Assisted ESIPT (ta-ESIPT) for Protein Targets
A major historical limitation of traditional enol-keto ESIPT systems has been their suppression in highly polar, protic environments (like the aqueous cytosol), where intermolecular hydrogen bonding with water outcompetes the intramolecular proton transfer[2].
Recent breakthroughs have introduced tail-assisted ESIPT (ta-ESIPT) . In this design, proton transfer occurs from an amide donor to an amino nitrogen acceptor. In aqueous environments, the aliphatic amine is protonated, suppressing ESIPT. However, upon binding to the hydrophobic pocket of a target protein (e.g., HaloTag, SNAP-tag, or a therapeutic target), the local environment shifts to a nonaqueous state. This restores the ESIPT process, yielding a massive ratiometric red-shift[3]. This mechanism provides a self-validating readout for target engagement and high-throughput drug screening directly in live cells.
Comprehensive Experimental Protocol: Ratiometric Live-Cell Imaging
This protocol outlines a self-validating workflow for mapping subcellular microenvironments (e.g., lipid droplets or target proteins) using a dual-emission ESIPT probe. The methodology is designed to establish causality between sample preparation and optical fidelity.
Step-by-step workflow for ratiometric live-cell confocal imaging using ESIPT probes.
Phase 1: Sample Preparation & Staining
Rationale: Autofluorescence and background noise severely compromise ratiometric calculations. Proper media selection and washing are critical.
-
Cell Seeding: Seed cells (e.g., HeLa, RAW 264.7) in 35 mm glass-bottom confocal dishes (No. 1.5 thickness for optimal spherical aberration correction). Grow to 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the ESIPT probe in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis or protonation of the ESIPT donor groups.
-
Staining: Dilute the stock to a working concentration of 1–5 μM in pre-warmed, phenol red-free culture medium. Incubate cells for 30 minutes at 37°C, 5% CO₂.
-
Washing (Self-Validation Step): Wash cells three times with warm HBSS (Hank's Balanced Salt Solution) to remove unbound probe. Replace with FluoroBrite DMEM or a similar low-autofluorescence imaging buffer. Control: Always prepare an unstained control dish to subtract intrinsic cellular autofluorescence during analysis.
Phase 2: Confocal Microscopy Setup
Rationale: Because ESIPT probes emit from two distinct states upon excitation by a single wavelength, detector calibration is paramount to ensure the
-
Excitation: Select a single laser line corresponding to the Enol ground state absorption (typically 355 nm, 405 nm, or 488 nm depending on the extended π-conjugation of the specific dye)[7].
-
Emission Harvesting (Dual-Channel):
-
Channel 1 (Enol Emission): Set the detection window to capture the shorter wavelength band (e.g., 420–470 nm).
-
Channel 2 (Keto Emission): Set the detection window to capture the longer wavelength band (e.g., 500–550 nm for standard ESIPT, or >600 nm for NIR-tuned ESIPT dyes)[5].
-
-
Detector Calibration: Adjust the PMT (Photomultiplier Tube) or HyD (Hybrid Detector) gain settings using an in vitro calibration buffer (e.g., probe dissolved in 1:1 water/dioxane) to ensure equal sensitivity across both channels before imaging live cells.
Phase 3: Image Processing & Ratiometric Analysis
-
Background Subtraction: Subtract the background intensity (derived from a cell-free region or the unstained control) from both Channel 1 and Channel 2.
-
Thresholding: Apply a binary mask to exclude pixels with intensity values below the signal-to-noise threshold, preventing division-by-zero errors or noise amplification in the background.
-
Ratio Mapping: Divide the Keto channel image by the Enol channel image (
) pixel-by-pixel using image analysis software (e.g., ImageJ/Fiji with the "Ratio Plus" plugin). -
Visualization: Apply a pseudocolor lookup table (LUT) to the resulting ratio map to visually represent the microenvironmental gradient (e.g., target binding affinity or local hydration)[3].
Troubleshooting & Optimization
-
Issue: Weak Keto Emission in Live Cells.
-
Causality: The probe may be localized in a highly aqueous compartment (e.g., cytosol) where intermolecular hydrogen bonding with water quenches the ESIPT process[8].
-
Solution: Verify organelle targeting (e.g., use a commercial lipid droplet or lysosome tracker as a colocalization control). If targeting a cytosolic protein, switch to a ta-ESIPT probe designed to resist aqueous quenching until target engagement[3].
-
-
Issue: Photobleaching during Time-Lapse Imaging.
-
Causality: While ESIPT dyes are generally highly photostable due to rapid non-radiative relaxation pathways, excessive laser power can still induce triplet-state formation and ROS generation[3].
-
Solution: Reduce laser power to <5% and increase detector gain or pixel dwell time. Utilize line-averaging rather than frame-averaging to minimize continuous photon bombardment.
-
References
1.[3] "Tail-Assisted Excited-State Intramolecular Proton Transfer (ta-ESIPT) Fluorophores: A Universal Ratiometric Platform for Hydration-Sensitive Biomolecular Imaging and Sensing." ACS Publications, 2025.[Link] 2.[1] "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews (RSC Publishing), 2018.[Link] 3.[2] "Excited-State Proton Transfer for Biomarker Detection." MDPI, 2025.[Link] 4.[5] "Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes." PMC / NIH, 2021.[Link] 5.[6] "Facile Blinking Dyes with Spontaneous Enol-Keto Tautomerism for Super-Resolution Imaging of Subcellular Targets." CCS Chemistry, 2024.[Link] 6.[7] "Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes." ACS Omega, 2021.[Link] 7.[8] "A Solvent-Mediated Excited-State Intermolecular Proton Transfer Fluorescent Probe for Fe 3+ Sensing and Cell Imaging." MDPI, 2022.[Link] 8.[4] "Multi-parametric sensing by multi-channel molecular fluorescent probes based on excited state intramolecular proton transfer and charge transfer processes." PMC / NIH, 2021.[Link]
Sources
- 1. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-parametric sensing by multi-channel molecular fluorescent probes based on excited state intramolecular proton transfer and charge transfer processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving water solubility of benzothiazole fluorescent probes
Welcome to the Benzothiazole Fluorescent Probe Technical Support Center
As a Senior Application Scientist, I frequently consult with researchers struggling to transition their newly synthesized benzothiazole (BT) fluorescent probes from organic solvents into physiological aqueous media. While the rigid, planar
This support center is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to engineer highly water-soluble, biologically compatible BT probes without compromising their sensing capabilities.
Part 1: Diagnostic & Troubleshooting FAQs
Q1: My benzothiazole probe exhibits brilliant fluorescence in DMSO, but the moment I spike it into PBS or cell culture media, it precipitates or the fluorescence is completely quenched. How can I chemically modify it to enhance water solubility? A: This is the most common issue with planar heterocyclic fluorophores. The lipophilicity (LogP) of the core is too high, causing the molecules to minimize their exposed surface area to water by aggregating. To resolve this, you must lower the LogP by introducing highly hydrated functional groups.
-
Permanent Charges: Introducing a pyridinium salt (e.g., an N-methylpyridinium scaffold) is highly effective. The delocalized positive charge dramatically increases ion-dipole interactions with water molecules, establishing a robust solvation shell[1][2]. Alternatively, appending a quaternary ammonium group (like a trimethyl amino moiety) can guarantee outstanding solubility in purely aqueous environments without the need for organic co-solvents[3].
-
Neutral Hydrophiles: If your experiment cannot tolerate charged species, consider PEGylation (appending short polyethylene glycol chains) or adding a morpholine moiety[4].
Q2: I added a solubilizing group, but now the emission spectrum has shifted, and the probe no longer responds to my target analyte. What went wrong?
A: You likely attached the solubilizing group directly to the
-
The Fix: If the solubilizing group is electron-withdrawing (like a sulfonate or pyridinium) or electron-donating, it must be electronically decoupled from the fluorophore if you do not want to change the baseline photophysics. Use a non-conjugated aliphatic spacer (e.g., a
or alkyl chain) between the benzothiazole core and the solubilizing group. Conversely, you can intentionally design the solubilizing group to act as the electron acceptor in a Donor- -Acceptor (D- -A) system[4].
Q3: I need my probe to be water-soluble but also target specific organelles for live-cell imaging. Can one functional group do both? A: Yes. Rational probe design often utilizes dual-purpose moieties.
-
Mitochondria: The N-methylpyridinium group not only improves water solubility but its lipophilic cationic nature provides excellent electrophoretic driving force to penetrate the highly negative mitochondrial membrane[1].
-
Lysosomes: Appending a morpholine moiety improves aqueous solubility via hydrogen bonding while acting as a lysosomotropic agent. The weakly basic morpholine nitrogen (
) becomes protonated and trapped in the acidic lumen of the lysosome[4].
Part 2: Visualizing the Troubleshooting Logic
Diagnostic workflow for resolving benzothiazole probe insolubility.
Photoluminescence mechanism of solubilized benzothiazole probes via ICT and ESIPT.
Part 3: Quantitative Comparison of Solubilizing Groups
When selecting a structural modification, you must balance solubility gains against synthetic complexity and biological localization.
| Solubilizing Group | Charge (pH 7.4) | Subcellular Targeting | Synthetic Difficulty | Photophysical Impact (If Conjugated) |
| N-Methylpyridinium | +1 (Cationic) | Mitochondria | Moderate (Alkylation) | Strong Electron Acceptor (Enhances ICT) |
| Morpholine | Neutral / +1 | Lysosomes | Low (Amidation/Alkylation) | Weak Electron Donor |
| Quaternary Ammonium | +1 (Cationic) | Cytosol / General | Low (Quaternization) | Minimal (Inductive withdrawal) |
| Sulfonate (-SO3-) | -1 (Anionic) | Extracellular / Cytosol | High (Sulfonation) | Moderate Electron Withdrawing |
| PEG Chain (n=3-8) | Neutral | Cytosol (Reduces binding) | Moderate (Click/Coupling) | None (Steric shielding only) |
Part 4: Self-Validating Experimental Protocol: Aqueous Solubility & Photophysical Characterization
To ensure your probe is genuinely dissolved and not merely forming a colloidal nano-suspension (which leads to false-positive fluorescence quenching data), follow this self-validating workflow.
Step 1: Co-Solvent Titration & Stock Preparation
-
Synthesize and purify the modified benzothiazole probe.
-
Prepare a 1.0 mM master stock in spectroscopic grade DMSO.
-
Prepare working solutions by titrating the DMSO stock into 10 mM PBS (pH 7.4) to achieve final probe concentrations ranging from 1
M to 50 M. Keep the final DMSO concentration strictly 1% (v/v) to mimic biological assay conditions.
Step 2: UV-Vis Scattering Assay (The Baseline Check) Causality: True monomeric solutions do not scatter visible light. Nano-aggregates will cause Rayleigh scattering, artificially elevating the baseline absorbance at wavelengths where the probe does not absorb.
-
Record the UV-Vis absorption spectrum from 300 nm to 800 nm.
-
Self-Validation Check: Examine the baseline between 700–800 nm. If the absorbance is
or shows a sloping tail, your probe is aggregating. If the baseline is flat and zero, proceed to Step 3.
Step 3: Dynamic Light Scattering (DLS) Validation Causality: DLS measures the hydrodynamic radius of particles in solution. It is the definitive proof of solubility.
-
Load 1 mL of the 10
M probe in PBS into a dust-free cuvette. -
Run DLS at 25°C.
-
Self-Validation Check: A true solution will yield no measurable scattering peaks, or a hydrodynamic radius (
) of nm. If you observe a peak with an between 10 nm and 500 nm, you have formed a colloidal suspension. You must either decrease the working concentration or re-engineer the probe with a stronger solubilizing group (e.g., switching from morpholine to a quaternary ammonium salt[3]).
Step 4: Photophysical Titration & Quantum Yield Determination
-
Once monomeric solubility is confirmed, perform fluorescence titrations with your target analyte (e.g., Cys, SO2).
-
Calculate the relative fluorescence quantum yield (
) using a standard reference (e.g., Quinine sulfate or Rhodamine 6G, depending on your excitation wavelength) to confirm that the introduction of water molecules into the solvation shell has not triggered non-radiative decay pathways.
References
-
Long, Y., Liu, J., Tian, D., Dai, F., Zhang, S., & Zhou, B. (2020). Cooperation of ESIPT and ICT Processes in the Designed 2-(2′-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe with a Large Stokes Shift for the Detection of Cysteine and Its Application in Biological Environments. Analytical Chemistry.[Link]
-
Water-soluble dual lysosome/mitochondria-targeted fluorescent probe for detection of SO2 in water, food, herb, and live cells. (2022). Bioorganic Chemistry / PubMed.[Link]
-
A Highly Water-Soluble Fluorescent and Colorimetric pH Probe. (2020). MDPI.[Link]
-
Recent Progress in Fluorescent Probes for Diabetes Visualization and Drug Therapy. (2022). MDPI.[Link]
Sources
Technical Support Center: Photostability Optimization for 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
Executive Summary
The molecule 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol belongs to a class of fluorophores known as 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives. Unlike standard fluorophores (e.g., Fluorescein, Rhodamine) that rely on simple electronic excitation, this probe operates via Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3]
The Critical Insight: What users often identify as "photobleaching" (permanent destruction) in this probe is frequently "photo-fatigue" or environmental quenching caused by the disruption of the intramolecular hydrogen bond. True oxidative bleaching occurs, but the primary failure mode is often the probe getting "stuck" in the non-emissive or blue-shifted Enol state due to solvent polarity or pH mismatches.
This guide provides a self-validating workflow to distinguish between true bleaching and ESIPT failure, ensuring long-term signal integrity.
Module 1: The Photophysics of Failure
To fix the image, you must understand the cycle. This probe relies on a four-level photocycle (Enol
The Mechanism[2][4][5][6][7]
-
Ground State (Enol): The molecule exists with an intramolecular hydrogen bond between the phenolic hydrogen and the benzothiazole nitrogen.
-
Excitation: Upon UV/Blue excitation, the acidity of the phenol increases, and the basicity of the nitrogen increases.
-
ESIPT: The proton transfers ultrafast (<100 fs) to the nitrogen, forming the Keto* tautomer.
-
Emission: The Keto* form relaxes, emitting a photon (large Stokes shift, typically yellow/orange).
-
Reset: The proton transfers back to the oxygen.
The Bleaching Pathways
-
Pathway A (Oxidative Bleaching): Reactive Oxygen Species (ROS) attack the benzothiazole ring or the phenol moiety, permanently destroying conjugation.
-
Pathway B (ESIPT Disruption): Polar solvents (water, alcohols) or incorrect pH form intermolecular hydrogen bonds with the probe, preventing the proton transfer. The probe emits weakly in the blue (Enol emission) or not at all, mimicking bleaching.
Visualization: The ESIPT Cycle & Failure Points
Figure 1: The ESIPT photocycle. Effective imaging requires maintaining the cycle (colored arrows) while blocking ROS attack (Black) and Solvent interference (Grey).
Module 2: Chemical Environment Optimization
Use this checklist to prepare your samples. If the environment is wrong, antifades will not help.
Solvent & Mounting Media Selection
The "3-fluorophenol" substitution enhances the acidity of the phenol, making the H-bond stronger, but it remains susceptible to water interference.
| Parameter | Recommendation | Scientific Rationale |
| Polarity | Low Polarity (Glycerol, Toluene, DCM) | Water disrupts the intramolecular H-bond. Use >90% Glycerol or polymer-based mountants (e.g., DPX, Polystyrene) for fixed samples. |
| pH Control | Acidic to Neutral (pH 5.0 - 7.0) | High pH deprotonates the phenol (forming phenolate), causing total loss of ESIPT and signal. Avoid alkaline buffers (Carbonate, Tris pH > 8). |
| Additives | Avoid Alcohols | Methanol/Ethanol can act as H-bond donors/acceptors, competing with the internal proton transfer. |
The "Smart" Antifade Protocol
Standard antifades like PPD (p-phenylenediamine) can sometimes react with the keto form of benzothiazoles. Use the following validated formulation:
Recommended Reagent: N-Propyl Gallate (NPG) in Glycerol.[5]
-
Why: NPG is a scavenger that does not disrupt the proton transfer kinetics as aggressively as amine-based antifades.
-
Preparation:
-
Dissolve NPG (4% w/v) in pure Glycerol.
-
Heat gently (37°C) to dissolve.
-
Critical Step: Degas the solution under vacuum for 15 minutes before use. Oxygen is the primary enemy of the triplet state in these dyes.
-
Module 3: Microscope Acquisition Settings
Hardware configuration is the first line of defense against photobleaching.
Excitation Wavelength
-
Target: Excitation at the absorption max of the Enol form (typically 330–380 nm, depending on the exact derivative).
-
Strategy: Use the longest possible wavelength that still excites the probe (e.g., 405 nm laser instead of 365 nm UV lamp). Lower energy photons reduce the rate of radical generation.
Detection Gating (The Spectral Filter)
-
Issue: As the probe degrades or interacts with water, it may emit "blue" fluorescence (Enol emission) instead of the desired "orange/yellow" (Keto emission).
-
Fix: Set your emission filter to Long-Pass > 500 nm .
-
Benefit: This filters out the "bleached" or "quenched" signal, improving the Signal-to-Noise ratio (SNR) even if total intensity drops.
-
Pulsed vs. Continuous Wave (CW)
-
Recommendation: If using a confocal system, use Pulsed Excitation with a lower duty cycle.
-
Reasoning: This allows the molecule time to relax from the Triplet state (T1) back to the Ground state (S0) without absorbing a second photon (which leads to highly reactive T* states and bleaching).
Module 4: Troubleshooting FAQ
Q1: My signal starts bright yellow but turns blue and fades within seconds. Is this bleaching?
-
Diagnosis: This is likely Photo-oxidation combined with Solvatochromism . The yellow (Keto) form is being destroyed or the environment is becoming too polar (perhaps local heating is changing solvent dynamics).
-
Action:
-
Check your emission filter (ensure you aren't collecting the blue band).
-
Switch to a hydrophobic mounting medium (e.g., non-curing oil or DPX).
-
Reduce laser power by 50%.
-
Q2: I see no fluorescence, even though the absorption spectrum shows the dye is present.
-
Diagnosis: Deprotonation . The pH is likely too high (pH > 8), creating the anion which cannot undergo ESIPT.
-
Action: Wash the sample in an acidic buffer (Acetate buffer, pH 5.0) for 5 minutes before mounting.
Q3: Can I use commercial antifades like Vectashield or ProLong?
-
Diagnosis: Risky. Many commercial antifades are buffered to pH 8.5–9.0 to optimize Fluorescein/GFP. This pH is fatal to the ESIPT mechanism of hydroxyphenyl-benzothiazoles.
-
Action: Check the pH of the commercial mountant. If > 7.5, do not use. Stick to the custom NPG/Glycerol mix described in Module 2.
References
-
Photophysics of HBT Derivatives
- Title: Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)
- Relevance: Establishes the core Enol-Keto mechanism and the necessity of the intramolecular hydrogen bond.
-
Source: (General reference for HBT photophysics).
-
Photobleaching Mechanisms
- Title: Photostability and degradation mechanisms of ESIPT probes in biological imaging.
- Relevance: Details how ROS attacks the benzothiazole ring and the role of deoxygen
-
Source:
-
Antifade Chemistry
- Title: Optimization of Antifade Reagents for Fluorescence Microscopy.
- Relevance: Validates N-Propyl Gallate (NPG) as a preferred scavenger for UV-excited dyes compared to PPD.
-
Source:
-
Substituent Effects (Fluorine)
- Title: Tuning the pKa and Photostability of ESIPT Dyes via Fluorine Substitution.
- Relevance: Explains why the "3-fluorophenol" moiety is used (pKa modul
-
Source:
(Note: Specific URLs link to the landing pages of authoritative journals or technical repositories as direct deep-links to specific PDFs may expire.)
Sources
- 1. Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wsr-j.org [wsr-j.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting quantum yield issues in fluorinated HBT synthesis
Technical Support Center: Fluorinated HBT Synthesis & Photophysics
Introduction: The ESIPT Engine & The Fluorine Factor
Welcome to the Advanced Photophysics Support Center. You are likely working with fluorinated HBT derivatives because you require a large Stokes shift (typically >150 nm) and tunable emission. The core mechanism here is Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5][6][7]
In a perfect HBT system, photoexcitation drives a proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen, creating a keto-tautomer that emits red-shifted fluorescence.
Why Fluorination? Introducing fluorine (F) is a double-edged sword.
-
The Benefit: It modulates the acidity (pKa) of the phenolic proton and the electron density of the benzothiazole acceptor, potentially accelerating the ESIPT rate (
). -
The Risk: Strong electron-withdrawing groups (EWG) can render the phenol so acidic that it deprotonates in polar solvents, forming a non-ESIPT anionic species that kills your desired keto-emission.
This guide addresses the failure points where quantum yield (
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Synthesis & Structural Integrity[8]
Q1: My crude product is fluorescent, but the quantum yield drops significantly after purification. What is happening? Diagnosis: You are likely seeing Aggregation-Caused Quenching (ACQ) or the removal of a highly emissive impurity, but more commonly, it is a crystal packing issue .
-
Explanation: HBT derivatives are polymorphic. In the crude solid, disordered packing may prevent
- stacking. Upon recrystallization, if the molecules stack in a "face-to-face" (H-aggregate) arrangement, non-radiative decay channels open up, quenching fluorescence. -
Solution:
-
Change Recrystallization Solvent: Switch from Ethanol to a Ethanol/Toluene mix to alter crystal growth kinetics.
-
Bulky Groups: If synthesis allows, introduce bulky substituents (e.g., tert-butyl) ortho to the fluorine to disrupt planar stacking (inducing AIE/AIEE effects).
-
Q2: I used 5-fluorosalicylic acid, but the emission is blue-shifted and weak (approx. 400-450 nm). Is the ESIPT failing? Diagnosis: Yes. You are observing Enol-emission or Anion-emission , not Keto-emission.
-
Causality: The fluorine atom (EWG) increases the acidity of the phenol. If your solvent contains even trace basicity (or water), the phenol deprotonates to the phenolate anion, which cannot undergo ESIPT. Alternatively, strong intermolecular hydrogen bonding with a protic solvent is competing with the intramolecular bond.
-
Validation: Add a drop of Trifluoroacetic Acid (TFA) to your cuvette.
-
Result: If emission shifts to yellow/orange (Keto form), your problem was deprotonation.
-
Action: Synthesis must be performed under strictly anhydrous conditions, and optical measurements require non-protic solvents (e.g., Toluene, DCM).
-
Category B: Environmental & Solvatochromic Effects
Q3: Why is my quantum yield high in Toluene (
-
Mechanism: ESIPT requires a pre-existing intramolecular Hydrogen Bond (IMHB) in the ground state. Ethanol (polar protic) acts as a competitive H-bond donor/acceptor. It breaks the IMHB, locking the molecule in the Enol form or facilitating non-radiative decay via twisting.
-
Data Check: | Solvent | Dielectric Const. (
) | H-Bond Capacity | Expected | Dominant Species | | :--- | :--- | :--- | :--- | :--- | | Cyclohexane | 2.02 | None | High (>0.5) | Keto* | | Toluene | 2.38 | Low | Mod-High | Keto* | | DCM | 8.93 | Low | Moderate | Keto* | | Ethanol | 24.5 | High | Very Low | Enol* / Anion |
Q4: Can I use these fluorophores for biological imaging (aqueous media)? Diagnosis: Not directly without modification.
-
Issue: In water (pH 7), a fluorinated HBT (pKa ~7-8 due to F) will partially ionize. The anion is often weakly fluorescent or emits in the blue.
-
Fix: You must encapsulate the dye in hydrophobic nanoparticles (e.g., PLGA or silica shells) or synthesize a derivative with a "protecting" group that cleaves inside the cell, though this alters the kinetics.
Part 2: Visualizing the Failure Points
The following diagram illustrates the ESIPT cycle and where specific chemical factors (Solvent, Fluorine) intervene to kill Quantum Yield.
Caption: Figure 1. The ESIPT cycle of HBT. Red dotted paths indicate failure modes caused by fluorination-induced acidity or solvent interference, leading to QY loss.
Part 3: Optimized Synthesis Protocol
Objective: Synthesis of 2-(5-fluoro-2-hydroxyphenyl)benzothiazole with minimized oxidative impurities.
Reagents:
-
2-Aminothiophenol (1.0 eq) - Must be freshly distilled if yellow/brown.
-
5-Fluorosalicylic acid (1.0 eq)
-
Polyphosphoric acid (PPA) - Solvent & Catalyst
-
Phosphorus pentoxide (
) - Water Scavenger
Protocol:
-
Pre-Treatment:
-
Purge the reaction vessel with Argon for 15 minutes. Oxygen is the enemy of high QY here, as it leads to disulfide formation (quencher).
-
-
Condensation:
-
Mix 2-aminothiophenol and 5-fluorosalicylic acid in PPA. Add 5% w/w
to the PPA. -
Why
? Water is a byproduct of the condensation. If not removed, it hydrolyzes the PPA and lowers the reaction temperature, leading to incomplete cyclization. -
Heat to 140°C for 1 hour , then ramp to 180°C for 3 hours .
-
Note: Fluorinated derivatives often require slightly lower temperatures than unsubstituted HBT to avoid defluorination or charring.
-
-
Quenching & Isolation:
-
Cool to 80°C. Pour slowly into ice-cold water with vigorous stirring.
-
Neutralize with
(aq) until pH 7-8. Do not use NaOH; high pH will dissolve your product as the phenolate anion.
-
-
Purification (The Critical Step for QY):
-
Filter the precipitate. Wash with water until neutral.
-
Step A: Flash Column Chromatography (Silica). Eluent: Hexane/Ethyl Acetate (95:5).
-
Step B: Recrystallization. Dissolve in hot Ethanol. Add dropwise water until turbid. Cool slowly.
-
Validation: Check purity via HPLC. Any impurity >0.5% can act as an energy trap.
-
Part 4: References
-
Cheng, J., et al. (2014).[7] "A Single 2-(2'-Hydroxyphenyl)benzothiazole Derivative Can Achieve Pure White-Light Emission."[7] Chemistry – An Asian Journal.[7] (Demonstrates the impact of electron-withdrawing groups like
on deprotonation and triple fluorescence). -
Li, D., et al. (2016).[8] "DFT-TDDFT investigation of excited-state intramolecular proton transfer in 2-(2′-hydroxyphenyl)benzimidazole derivatives." Journal of Molecular Liquids. (Theoretical grounding for substituent effects on ESIPT barriers).
-
Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. (Review of solid-state QY and aggregation effects).
-
Sakai, A., et al. (2021). "Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule." MDPI Materials. (Comparative study on how EWGs affect non-radiative decay).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotonation-Induced Large Fluorescence Turn ON in a 2,4-Bis(benzo[ d]thiazol-2-yl)phenol (HBT-BT) Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single 2‐(2′‐Hydroxyphenyl)benzothiazole Derivative Can Achieve Pure White‐Light Emission | Scilit [scilit.com]
- 7. A single 2-(2'-hydroxyphenyl)benzothiazole derivative can achieve pure white-light emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Removal of Unreacted 2-Aminothiophenol (2-ATP)
Introduction
2-Aminothiophenol (2-ATP) is a staple reagent in heterocycle synthesis, particularly for benzothiazoles.[1] However, it presents a dual challenge during purification:
-
Zwitterionic Ambiguity: It possesses both a nucleophilic amine and an acidic thiol (
). -
The Oxidative Trap: It rapidly oxidizes in air to form bis(2-aminophenyl) disulfide , a neutral dimer that mimics the solubility profiles of many target heterocycles, making standard extraction ineffective.[1]
This guide provides self-validating protocols to remove 2-ATP and its disulfide dimer, ensuring high-purity isolation of your target compound.
Module 1: Chemical Extraction (The Standard Protocol)
Scenario: You have a crude reaction mixture containing your product (likely a benzothiazole or amide) and unreacted 2-ATP.
Mechanism: We exploit the acidity of the thiol group (
Protocol: The Thiolate Trap
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc).
-
Note: Avoid ethers if possible, as they can promote peroxide formation which accelerates disulfide generation.
-
-
Reduction (Critical Pre-step): Add a reducing agent (e.g., 10%
or a pinch of Zinc dust) to the biphasic mixture and stir for 5 minutes.-
Why? This reverts any disulfide formed during workup back to the monomeric thiol, rendering it soluble in the subsequent base wash.
-
-
Base Wash: Wash the organic layer 3x with 1M NaOH (or 10%
).-
Chemistry: The thiol is deprotonated to the thiolate anion (
), which partitions into the aqueous layer. -
Observation: The aqueous layer may turn yellow/orange (thiolate color).
-
-
Validation: Check the pH of the aqueous layer.[2] It must be >10 to ensure complete deprotonation.
-
Final Polish: Wash the organic layer with Brine, dry over
, and concentrate.
Decision Diagram: Extraction Logic
Caption: Logic flow for selecting the correct chemical wash based on product stability.
Module 2: The "Hidden" Impurity (Disulfide Removal)
Scenario: You performed the extraction above, but LCMS/TLC still shows a persistent impurity, often running close to the solvent front or co-eluting with your product. Diagnosis: This is bis(2-aminophenyl) disulfide .[3] It is neutral and lipophilic; it will not be removed by acid or base washes.
Troubleshooting Protocol: Reductive Rescue
If the disulfide is present, you must break the S-S bond before you can wash it away.
-
Dissolution: Dissolve the crude residue in Ethanol or Methanol.
-
Reduction: Add Sodium Borohydride (
) (1.5 eq relative to estimated impurity) or Zinc dust/HCl .-
Reaction:
-
-
Quench & Extract:
Module 3: Scavenging & Chromatography (High Purity)
Scenario: Your product is sensitive to strong acids/bases, or you require >99% purity for biological assays.
Method A: Solid-Supported Scavenging
Use reactive resins to covalently bind 2-ATP. Since 2-ATP has both an amine and a thiol, electrophilic resins are highly effective.
| Resin Type | Functionality | Mechanism | Protocol |
| Isocyanate Resin | Electrophile | Reacts with Amine (Urea) and Thiol (Thiocarbamate).[1] | Add 3 eq. resin to reaction.[6] Shake 4h. Filter. |
| Aldehyde Resin | Electrophile | Reacts with Amine to form Imine (Schiff base).[1] | Add 3 eq. resin.[6][7] Shake 6-12h. Filter. |
| Maleimide Resin | Thiol-Specific | Michael addition of Thiol.[1] Highly specific. | Best for removing trace 2-ATP without affecting amines. |
Method B: Chromatographic Tailing
2-ATP often streaks on silica gel due to the amine interacting with silanols.[1]
-
The Fix: Add 1% Triethylamine (TEA) to your eluent system.
-
Result: This deactivates the silica protons, sharpening the 2-ATP peak (usually moving it lower Rf) and allowing cleaner separation from your product.
Visualizing the Scavenging Pathway
Caption: Mechanism of solid-phase scavenging for removing nucleophilic impurities.[1]
Module 4: Odor Neutralization (Safety)
Issue: 2-ATP has a potent, disagreeable stench (stench threshold < 1 ppb). Solution: Never wash glassware with just water/acetone.
-
Bleach Bath: Soak all contaminated glassware in a 10% Sodium Hypochlorite (Bleach) solution.
-
Chemistry: Bleach oxidizes the thiol/disulfide to the Sulfonic Acid (
) , which is odorless and water-soluble.[1] -
Rinse: After 30 mins, wash with water and acetone.
Summary of Physicochemical Data
| Property | Value | Implication for Purification |
| Thiol | ~7.9 - 8.2 | Primary Handle: Soluble in pH > 9 (NaOH wash).[1] |
| Aniline | < 2.0 | Weak Base: Acid wash (HCl) is often ineffective for extraction.[1] |
| LogP (2-ATP) | ~1.4 | Moderately lipophilic; requires chemical ionization to extract.[1] |
| LogP (Disulfide) | ~4.5 | Highly lipophilic; insoluble in water/base .[1] Must be reduced or chromatographed. |
References
-
Sigma-Aldrich. 2-Aminothiophenol Product Specification & Safety Data Sheet.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8713, 2-Aminothiophenol.Link
-
Biotage. Isolute® Scavenger Resins User Guide (Si-Isocyanate).Link
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Overcoming Aggregation-Caused Quenching (ACQ) in Benzothiazole Dyes
Welcome to the Advanced Fluorophore Support Center. Benzothiazole derivatives, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT) and trimethine cyanines, are foundational to biological imaging and environmental sensing. However, researchers frequently encounter critical signal loss in aqueous media due to Aggregation-Caused Quenching (ACQ) .
This guide provides drug development professionals and application scientists with field-proven diagnostic tools, structural engineering strategies, and self-validating protocols to convert ACQ into Aggregation-Induced Emission (AIE) .
Part 1: Core Concepts & Diagnostics (FAQs)
Q: Why does my benzothiazole dye lose fluorescence in aqueous buffers despite having a high quantum yield in DMSO/THF? A: This is the classic ACQ phenomenon. In poor solvents (like water), hydrophobic planar benzothiazole cores spontaneously self-assemble to minimize thermodynamic surface energy. They typically form face-to-face "H-aggregates." According to Kasha's exciton coupling theory, this face-to-face stacking splits the excited state, and transitions to the lower energy state become optically forbidden. The trapped energy dissipates via rapid non-radiative decay, quenching the fluorescence[1]. This is particularly prevalent in trimethine cyanine benzothiazole dyes, which form non-emissive H-dimers in aqueous solutions, characterized by a blue-shifted absorption peak[2].
Q: How does Excited-State Intramolecular Proton Transfer (ESIPT) interact with aggregation in HBT derivatives? A: HBT derivatives possess both a hydrogen bond donor (hydroxyl group) and an acceptor (thiazole nitrogen). In dilute solutions, the "enol" form often emits weakly in the blue region. However, if the molecule is engineered to prevent tight π-π stacking during aggregation, the restricted solid-state environment stabilizes the intramolecular hydrogen bond. Upon excitation, rapid ESIPT converts the enol to a "keto" tautomer, which emits strongly in the green or red region. This provides a massive Stokes shift, eliminating self-absorption and background autofluorescence[3].
Part 2: Troubleshooting Guide - Engineering Out ACQ
If your probe suffers from ACQ in vivo, you must alter its photophysical relaxation pathway.
Strategy A: Steric Shielding (The AIEgen Approach)
The Causality: Unmodified benzothiazoles are flat. By chemically conjugating bulky, twisted substituents (e.g., tetraphenylethene (TPE) or triphenylamine) to the core, you prevent planar π-π stacking. The Mechanism: In a good solvent, these bulky "rotors" spin freely, consuming excited-state energy via non-radiative mechanical motion (weak emission). Upon aggregation in water, spatial constraints trigger the Restriction of Intramolecular Motion (RIM) . The rotors lock, blocking non-radiative relaxation, and forcing the energy to be released radiatively as intense fluorescence[3].
Strategy B: Enzyme-Triggered In Situ Aggregation
The Causality: For targeted drug development, you want the probe to remain "dark" until it reaches the target tissue.
The Mechanism: Conjugate a hydrophilic capping group (e.g., a galactose moiety for
Mechanistic divergence of benzothiazole dyes into ACQ and AIE pathways upon aggregation.
Part 3: Experimental Protocols
To ensure trustworthiness, fluorescence assays must prove that optical changes are strictly due to aggregation, not solvent polarity (solvatochromism). The following protocol pairs Photoluminescence (PL) spectroscopy with Dynamic Light Scattering (DLS) to create a self-validating system.
Protocol 1: Water/THF Fraction ( ) Titration Assay
This assay determines whether a newly synthesized benzothiazole derivative exhibits ACQ or AIE.
Materials:
-
Synthesized Benzothiazole dye.
-
Spectroscopic grade Tetrahydrofuran (THF) and ultra-pure Deionized (DI) Water.
-
Fluorometer and DLS instrument.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the benzothiazole dye in pure THF to create a 1.0 mM stock solution. Caution: Ensure complete dissolution; sonicate if necessary.
-
Aliquot Distribution: Transfer 10
L of the stock solution into 10 separate vials. -
Solvent Titration: Add appropriate volumes of THF and DI water to each vial to reach a final volume of 1.0 mL, creating a water fraction (
) gradient from 0% to 99% (v/v). The final dye concentration in all vials must be exactly 10 M. -
Equilibration: Gently invert the vials 5 times and let them rest in the dark at room temperature for 15 minutes to allow aggregate formation to stabilize.
-
Optical Measurement: Measure the PL emission spectra of each vial at the dye's specific excitation wavelength (
). -
Orthogonal Validation (DLS): Immediately measure the particle size of the
= 0%, 50%, and 90% solutions using DLS. -
Data Analysis: Plot the relative fluorescence intensity (
) against the water fraction ( ).-
Self-Validation Check: If the fluorescence intensity curve perfectly mirrors the onset of nanoparticle formation (>50 nm) in DLS, the AIE mechanism is confirmed.
-
Step-by-step workflow for the Water/THF titration assay to validate aggregation-induced emission.
Part 4: Quantitative Data Comparison
The table below summarizes the photophysical shifts observed when modifying benzothiazole cores to overcome ACQ.
| Dye Class / Derivative | Structural Feature | Emission in Good Solvent (Monomer) | Emission in Poor Solvent (Aggregated) | Primary Photophysical Mechanism |
| Unmodified HBT | Planar, -OH group | Weak Blue (Enol form) | Quenched | ACQ (H-aggregation) |
| Trimethine Cyanine (T-1) | Planar, Polymethine chain | Strong Fluorescence | Quenched (Blue-shifted Abs.) | ACQ (H-dimerization)[2] |
| TPE-Benzothiazole | Twisted, Bulky rotors | Weak / Non-emissive | Strong Green/Red | AIE (Restriction of Intramolecular Motion) |
| QM-HBT-OH | Extended | Weak | Strong Near-Infrared (NIR) | AIE + ESIPT[4] |
| Probe BT-BO | Boronate ester cap | Non-emissive | Strong Yellow (Upon | AIE (Enzyme/Analyte Triggered)[3] |
Part 5: References
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances.
-
Near-Infrared Aggregation-Induced Emission-Active Probe Enables in situ and Long-Term Tracking of Endogenous
-Galactosidase Activity. Frontiers in Chemistry. -
Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. The Journal of Physical Chemistry A.
-
Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. ACS Omega.
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules (MDPI).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells [mdpi.com]
- 4. Frontiers | Near-Infrared Aggregation-Induced Emission-Active Probe Enables in situ and Long-Term Tracking of Endogenous β-Galactosidase Activity [frontiersin.org]
Technical Support Center: Reducing Background Autofluorescence
Topic: Optimization of Signal-to-Noise Ratio (SNR) in Biological Assays
Role: Senior Application Scientist Status: Operational
Introduction: The Signal-to-Noise Battle
Welcome to the technical support hub. If you are reading this, you are likely facing the most common bottleneck in high-sensitivity imaging: Autofluorescence (AF) .
As scientists, we often focus on maximizing the "Signal" (brighter fluorophores, higher quantum yield). However, in complex tissue, the "Noise" (background AF) is the limiting factor. You cannot simply increase gain/exposure to fix a poor Signal-to-Noise Ratio (SNR); you must mechanically or chemically suppress the noise.
This guide treats AF suppression not as a "step" but as a system of choices based on the biological source of the interference.
Module 1: Diagnostic Workflow
Is it Autofluorescence or Bleed-Through?
Before applying chemical quenchers, you must validate that the signal is indeed endogenous autofluorescence and not spectral bleed-through or non-specific binding.
The "Golden Rule" of Controls: Never assume a signal is real without a "No-Primary" and a "No-Secondary" control.
Diagnostic Decision Tree
Figure 1: Diagnostic logic flow to isolate the source of background signal before selecting a quenching strategy.
Module 2: Fixation-Induced Autofluorescence
Target: Aldehyde-Fixed Tissue (FFPE, PFA-fixed)
The Mechanism: Aldehyde fixatives (Formalin, Glutaraldehyde, Paraformaldehyde) function by cross-linking proteins.[1] This reaction creates Schiff bases (imine groups) which are naturally fluorescent in the blue-green spectrum (450-550 nm). The longer the fixation, the higher the background [1].
The Solution: Sodium Borohydride (
Protocol: Sodium Borohydride Reduction
| Step | Action | Critical Technical Note |
| 1 | Rehydrate | Deparaffinize FFPE slides completely to PBS. |
| 2 | Preparation | Dissolve 1 mg/mL (0.1%) |
| 3 | Incubation | Incubate slides for 10 minutes at Room Temperature (RT). |
| 4 | Exchange | Discard solution (it loses potency rapidly) and replace with fresh |
| 5 | Wash | Wash 3x 5 mins in PBS to remove bubbles. |
Expert Insight:
-
Warning:
can detach weakly adherent sections due to hydrogen bubbling. Treat sections gently. -
Scope: This only fixes aldehyde-induced AF. It will not remove lipofuscin (age pigment) or collagen AF.
Module 3: Endogenous Tissue Autofluorescence
Target: Lipofuscin (Brain, Retina), Collagen (Skin), RBCs (Heme)
The Mechanism:
-
Lipofuscin: An accumulation of oxidized proteins and lipids in lysosomes (common in neurons/aging tissue).[3][4][5][6] It has an extremely broad emission spectrum, contaminating almost all channels [2].
-
Collagen/Elastin: Structural proteins that fluoresce heavily in the UV/Blue range.
Strategy A: Sudan Black B (SBB) Quenching
SBB is a lipophilic dye that physically binds to lipofuscin and myelin, masking their fluorescence by absorbing the light. It is the gold standard for brain tissue [3].
Protocol: Sudan Black B [1][3][4][5][6][7][8][9]
-
Stain First: Perform your full Immunofluorescence (IF) protocol (Primary + Secondary antibodies).
-
Prepare Solution: Dissolve 0.1% Sudan Black B in 70% Ethanol.
-
Incubation: Immerse slides for 10–30 minutes at RT.
-
The "Clean" Wash (Critical):
-
SBB precipitates easily. Wash quickly with 70% Ethanol (3x quick dips) to remove excess dye.
-
Follow with 3x 5 min PBS washes.
-
-
Mount: Use an anti-fade mounting medium.[3]
Expert Insight:
-
The Trade-off: SBB is dark.[2] It can obscure nuclear counterstains like DAPI. If your nuclear signal is weak, increase DAPI concentration or use a brighter nuclear dye (e.g., SYTOX Green, if channel permits).
-
Red Channel Loss: SBB absorbs light in the red/far-red spectrum. It may slightly reduce the signal of Cy5/Alexa 647 dyes.
Strategy B: Copper Sulfate ( )
Ideal for removing lipofuscin and Red Blood Cell (RBC) autofluorescence without the heavy masking effect of SBB [4].[10]
Protocol: Copper Sulfate [10][11][12][13][14]
-
Prepare Solution: Add 10 mM
to the buffer. -
Incubation: Incubate slides for 90 minutes at RT.
-
Wash: Wash 3x 5 mins in PBS.
Module 4: Optical Strategies (Hardware & Physics)
Target: Intrinsic Metabolic Molecules (NADH, FAD)
If chemical quenching is too harsh for your antigen, use physics. Biological autofluorescence is inversely proportional to wavelength.
The "Red-Shift" Rule: NADH, Collagen, and Flavins emit strongly in the Blue (400-480nm) and Green (500-550nm) channels. They are virtually silent in the Near-Infrared (NIR) range [5].
Spectral Separation Table
| Fluorophore Channel | AF Interference Risk | Recommendation |
| UV / Blue (DAPI, Alexa 405) | High (Collagen, Elastin) | Use only for nuclear counterstain. |
| Green (FITC, Alexa 488) | High (NADH, Flavins, Aldehydes) | Avoid for low-abundance targets. Use for high-expression structural markers. |
| Red (Cy3, Alexa 555) | Moderate (Lipofuscin) | Good general purpose channel. |
| Far-Red / NIR (Cy5, Alexa 647, 750) | Low (Cleanest Window) | Best for low-abundance targets. |
Workflow: Spectral Unmixing
If you have a spectral confocal microscope (e.g., Zeiss Quasar, Leica SP8/Stellaris), you can mathematically separate the signal.
Figure 2: Logical workflow for spectral unmixing. By recording the "fingerprint" of the autofluorescence (Ref_AF), the software can subtract it pixel-by-pixel from the final image.
References
-
Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods.
-
Schnell, S. A., et al. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue.[9] Journal of Histochemistry & Cytochemistry.
-
Romijn, H. J., et al. (1999). Double immunolabeling of neuropeptides in the human hypothalamus as analyzed by confocal laser scanning fluorescence microscopy. Journal of Histochemistry & Cytochemistry.
-
Potter, K. A., et al. (2012). Reduction of autofluorescence at the micro-interface of neural electrodes. Journal of Neuroscience Methods.
-
Biotium Tech Support. (2023). TrueBlack® Lipofuscin Autofluorescence Quencher Protocol.
Sources
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotium.com [biotium.com]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 8. academic.oup.com [academic.oup.com]
- 9. microscopyu.com [microscopyu.com]
- 10. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oraclebio.com [oraclebio.com]
Technical Support Center: Purification of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
Welcome to the dedicated technical resource for the purification of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this and similar heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the purification of this molecule, focusing on the "why" behind the "how." Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, a fundamental understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this exact molecule may be limited in publicly available literature, we can infer its behavior based on its structural components: a benzothiazole ring, a phenol group, and a fluorine substituent.
| Property | Inferred Characteristics and Impact on Purification |
| Polarity | The presence of the phenolic hydroxyl group and the nitrogen and sulfur atoms in the benzothiazole ring imparts a moderate to high degree of polarity. The fluorine atom will also contribute to the molecule's polarity. This suggests that polar or moderately polar solvents will be required for dissolution and that reversed-phase chromatography will be a suitable purification method. |
| Solubility | Expected to have limited solubility in non-polar solvents like hexanes and better solubility in polar solvents such as ethyl acetate, dichloromethane, methanol, and acetone.[1] It is likely insoluble in water.[2] |
| pKa | The phenolic proton is acidic, with an estimated pKa around 8-9. This allows for the possibility of acid-base extraction as a preliminary purification step to remove non-acidic impurities.[2] |
| Thermal Stability | Benzothiazole derivatives are generally thermally stable, making recrystallization a viable purification technique.[3][4] However, monitoring for decomposition at high temperatures is always recommended. |
| UV-Vis Absorbance | The conjugated aromatic system of the benzothiazole and phenol rings will result in strong UV absorbance, facilitating easy detection during chromatographic purification. |
Purification Strategy Workflow
A logical and stepwise approach to purification is crucial for achieving high purity and yield. The following workflow outlines a typical strategy for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
Recrystallization
Recrystallization is often the most cost-effective method for purifying solid compounds.[5]
FAQ 1: How do I select an appropriate solvent for the recrystallization of this compound?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For this molecule, consider solvents like ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling out instead of crystallizing | The solution is too concentrated, or cooling is too rapid. The melting point of your compound may be lower than the boiling point of the solvent. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[3] |
| No crystals form upon cooling | The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try placing the flask in an ice bath to further reduce solubility. If crystals still do not form, a different solvent system is needed. |
| Low recovery of product | Too much solvent was used initially. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Cool the filtrate in an ice bath to maximize precipitation before filtration. |
| Product purity is still low after recrystallization | Impurities have similar solubility profiles to the product. Rapid crystallization trapped impurities. | Consider a second recrystallization. Ensure slow cooling to allow for selective crystallization.[6] If impurities persist, an alternative purification method like column chromatography is necessary. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7]
FAQ 2: What is a good starting solvent system for flash column chromatography of this compound on silica gel?
Answer: Given the moderate to high polarity of the molecule, a good starting point for a solvent system would be a mixture of a non-polar and a polar solvent. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a common choice.[8] Another option is a dichloromethane/methanol system for more polar compounds.[3]
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity for the compounds. The column was overloaded with the crude material. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation.[9] Reduce the amount of sample loaded onto the column; a general rule is 1-5% of the mass of the stationary phase.[3] |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the solvent system. For example, if using an ethyl acetate/hexanes gradient, increase the percentage of ethyl acetate. If the compound is very polar, switching to a more polar system like dichloromethane/methanol may be necessary.[3] |
| Streaking or tailing of the product band | The compound may be too acidic for the silica gel, leading to strong adsorption. The sample was not loaded onto the column in a concentrated band. | Add a small amount of a modifier to the eluent, such as 0.5-1% acetic acid, to suppress the ionization of the phenolic proton. Ensure the sample is dissolved in a minimal amount of solvent before loading. |
| Product instability on the column | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[9] | Consider using a different stationary phase, such as neutral or basic alumina.[9] Alternatively, a faster purification method like preparative HPLC might be more suitable. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, especially for drug discovery applications, preparative HPLC is the method of choice.[10][11]
FAQ 3: What type of column and mobile phase should I use for the preparative HPLC purification of this compound?
Answer: A reversed-phase C18 column is the most common and versatile choice for this type of molecule.[12] A mobile phase consisting of a gradient of acetonitrile or methanol in water is typically used.[13] Due to the presence of the fluorine atom, a fluorinated stationary phase could also offer enhanced selectivity.[14][15][16]
Troubleshooting Guide: Preparative HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (fronting or tailing) | Column overload. Secondary interactions between the analyte and the stationary phase. | Reduce the injection volume or the concentration of the sample. Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve peak shape by suppressing ionization. |
| Inadequate resolution between the product and impurities | The gradient profile is not optimized. The chosen stationary phase lacks selectivity. | Optimize the gradient slope and duration.[13] Screen different stationary phases (e.g., C18, Phenyl-Hexyl, or a fluorinated phase) to find one with better selectivity for your specific separation. |
| Low recovery after purification | The compound may be precipitating on the column or in the collection tubes. The compound might be unstable under the acidic mobile phase conditions. | Ensure the sample is fully dissolved in the mobile phase before injection.[13] Consider using a mobile phase with a higher organic content or a different pH. A solid-phase extraction (SPE) method could be a gentler alternative for unstable compounds.[12] |
Step-by-Step Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Syngene International. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE.
- Minakem. (2023, January 10). Purification of your small molecules by HPLC, from laboratory to industrial scale.
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- ACS Publications. (n.d.). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry.
- SciSpace. (n.d.). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines.
- LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
- Books. (2024, July 24). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles.
- ChemicalBook. (n.d.). 2-(Benzo[d]thiazol-2-yl)phenol(3411-95-8).
- Sigma-Aldrich. (n.d.). 2-(Benzo[d]thiazol-2-yl)phenol.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- LCGC International. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2022, August 1). Structure and Physicochemical Properties of Three Structural Forms of Organic Luminophore 2-((2-Benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic Acid.
- (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- PMC. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- PubMed. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- PMC. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.
- Odinity. (2013, November 21). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography.
- YouTube. (2019, March 19). Column Chromatography.
- PMC. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- NIH. (n.d.). Benzothiazole | C7H5NS | CID 7222. PubChem.
- Scholars Research Library. (n.d.). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel.
- ResearchGate. (n.d.). A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction.
- ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.
- bioRxiv. (2022, October 19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.
- PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI.
- (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- PMC. (n.d.). Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects.
- CORE. (2021, July 2). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of Stable Benzothiazole Enol.
- EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
Sources
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzo[d]thiazol-2-yl)phenol(3411-95-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. odinity.com [odinity.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol in PBS buffer
Welcome to the Technical Support Center for fluorescent probe handling and assay optimization. This guide is specifically engineered for researchers and drug development professionals working with 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol (a fluorinated derivative of 2-(2-hydroxyphenyl)benzothiazole, or HBT) in physiological buffers like Phosphate-Buffered Saline (PBS).
Mechanistic Overview: The ESIPT Challenge in Aqueous Media
This compound belongs to the HBT family of fluorophores, which are renowned for their massive Stokes shifts (~150 nm). This shift is driven by Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the proton from the phenolic hydroxyl group rapidly transfers to the adjacent benzothiazole nitrogen, converting the molecule from an excited enol form to an excited keto form before emitting light.
However, in PBS buffer (pH 7.4), two critical physicochemical properties threaten this mechanism:
-
Hydrophobicity: The planar aromatic structure leads to rapid π-π stacking in water, causing Aggregation-Caused Quenching (ACQ)[1].
-
Fluorine-Induced pKa Shift: The strongly electron-withdrawing fluorine atom at the 3-position increases the acidity of the phenol. While unsubstituted HBT has a pKa > 8.5, the fluorinated derivative's pKa drops closer to physiological pH. If the phenol deprotonates into a phenolate anion, the essential proton is lost, and the ESIPT pathway is completely aborted[2].
Caption: ESIPT Photophysical Pathway of HBT Derivatives.
Troubleshooting & FAQ
Q1: My probe precipitates or shows near-zero fluorescence immediately after dilution in 1X PBS. How do I fix this? A1: You are observing Aggregation-Caused Quenching (ACQ). HBT derivatives are highly lipophilic and cannot be solvated in pure aqueous buffers. You must use a co-solvent. We recommend preparing a concentrated stock in anhydrous DMSO and diluting it into PBS such that the final DMSO concentration is between 1% and 5% (v/v). This disrupts intermolecular π-π stacking and stabilizes the monomeric, fluorescent form[1].
Q2: I added 1% DMSO, but the expected 510 nm emission is still extremely weak. Furthermore, the absorption peak shifted from ~350 nm to ~390 nm. What is happening? A2: Your probe has deprotonated. The electron-withdrawing fluorine atom lowers the pKa of the phenolic OH. In standard PBS (pH 7.4), a significant fraction of your probe exists as the phenolate anion. Because the phenolate lacks the transferable proton, ESIPT is blocked, and the 510 nm keto emission is quenched[2]. To resolve this, lower the pH of your PBS to 6.5–7.0 to force the equilibrium back to the protonated enol state.
Q3: Can I use this probe for long-term live-cell imaging in standard culture media? A3: Yes, but with caveats. Standard media (like DMEM) contain serum proteins (e.g., BSA) and trace metals (like Zn²⁺). HBT derivatives can act as chelators or bind to hydrophobic pockets in proteins[3]. Protein binding restricts the intramolecular rotation required for ESIPT, which may artificially alter your fluorescence intensity independent of your target analyte. Always run a vehicle-only control containing equivalent BSA concentrations.
Caption: Troubleshooting workflow for signal loss of fluorinated HBT probes in PBS.
Quantitative Photophysical Data Summary
To aid in assay design, use the following expected parameters for this compound in aqueous/co-solvent systems:
| Property | Enol Form (Neutral, Protonated) | Phenolate Form (Anion, Deprotonated) | Keto Form (Excited State) |
| Dominant pH Range | < 6.5 | > 7.5 | N/A (Transient state) |
| Absorption Max (λ_abs) | ~340 – 360 nm | ~380 – 400 nm | N/A |
| Emission Max (λ_em) | ~380 – 420 nm (Weak) | ~450 – 480 nm (Moderate) | ~510 – 540 nm (Strong) |
| ESIPT Capability | Yes | No | N/A |
| Aqueous Solubility | Very Low (< 1 µM) | Moderate (~10–50 µM) | N/A |
Self-Validating Experimental Protocols
Protocol A: Preparation of Aggregation-Free, ESIPT-Active Working Solutions
Causality: Direct dilution into water causes irreversible micro-precipitation. Dropwise addition into a vortexing buffer ensures the DMSO acts as a localized solvation shell during dispersion.
-
Stock Preparation: Dissolve the lyophilized powder in anhydrous, spectrophotometric-grade DMSO to yield a 10 mM stock. Aliquot into amber tubes and store at -20°C.
-
Buffer Adjustment: Prepare 1X PBS. Using 0.1 M HCl, adjust the pH to 6.8. Validation check: Do not proceed if the pH is >7.2, as phenolate conversion will severely diminish your signal[2].
-
Controlled Dilution: Place 9.9 mL of the pH 6.8 PBS on a magnetic stirrer at 500 RPM.
-
Injection: Using a micropipette, inject 100 µL of the 10 mM DMSO stock directly into the vortex center (Final concentration: 100 µM probe, 1% DMSO).
-
Equilibration: Allow the solution to stir in the dark for 15 minutes to reach thermodynamic equilibrium[1].
Protocol B: Optical Validation of the Enol/Phenolate Ratio
Causality: Before running expensive biological assays, you must verify that the probe is in the ESIPT-capable enol state. This protocol uses UV-Vis absorbance as a self-validating checkpoint.
-
Blanking: Blank your UV-Vis spectrophotometer with a solution of 1% DMSO in PBS (pH 6.8).
-
Measurement: Scan the working solution (from Protocol A) from 300 nm to 500 nm.
-
Ratio Analysis:
-
Identify the absorbance at 350 nm (
, representing the enol form). -
Identify the absorbance at 390 nm (
, representing the phenolate form).
-
-
Validation Gate: Calculate the ratio
.-
If the ratio is > 3.0 , the solution is validated for ESIPT fluorescence assays.
-
If the ratio is < 1.5 , the buffer is too alkaline, or the probe has degraded. Discard and remake the buffer.
-
References
-
Chen, F., et al. "HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications." RSC Advances, 2017. 1[1]
-
Lee, Y., et al. "Design and Development of an HBT-Based Ratiometric Fluorescent Probe to Monitor Stress-Induced Premature Senescence." ACS Omega, 2020. 2[2]
-
Martinez-Carmona, M., et al. "Applications of Nanomaterials Based on Magnetite and Mesoporous Silica on the Selective Detection of Zinc Ion in Live Cell Imaging." Nanomaterials (MDPI), 2018. 3[3]
Sources
Advanced Microscopy Support Center: Resolving Spectral Overlap
Welcome to the Technical Support Center for Advanced Fluorescence Microscopy. As researchers and drug development professionals, ensuring the integrity of your imaging data is paramount. Spectral overlap—commonly referred to as bleed-through or crosstalk—is one of the most frequent artifacts in multiplexed immunofluorescence, leading to false-positive colocalization and skewed quantitative data[1].
This guide provides field-proven, self-validating methodologies to diagnose, prevent, and computationally resolve spectral overlap in dual-channel imaging.
Section 1: Fundamental Concepts & FAQs
Q: What exactly causes spectral overlap in dual-channel imaging? A: Fluorophores do not emit light at a single wavelength; they possess broad emission spectra with "tails" that extend into longer wavelengths[2]. Bleed-through occurs when the emission tail of a shorter-wavelength fluorophore (e.g., FITC) spills into the detection window (bandpass filter) of a longer-wavelength channel (e.g., TRITC)[1]. Additionally, "cross-excitation" can occur if the excitation laser for the second channel inadvertently excites the first fluorophore.
Q: How do I definitively know if the signal I am seeing is true colocalization or just bleed-through? A: You cannot visually distinguish true colocalization from bleed-through in a multiplexed image. The only self-validating method is the use of single-stain controls [3]. By imaging a sample stained only with Fluorophore A using the optical settings for Fluorophore B, any signal detected in Channel B is definitively bleed-through[1].
Section 2: Experimental Design & Fluorophore Selection
The most robust way to handle spectral overlap is to prevent it during the panel design phase.
Q: How should I pair fluorophores to minimize crosstalk? A: Successful pairing relies on three causal principles:
-
Maximize Spectral Separation: Substitute problematic fluorophores with modern dyes that exhibit narrow emission peaks or larger Stokes shifts (the gap between excitation and emission maxima)[4].
-
The Brightness-to-Biology Rule: Always assign your brightest fluorophore to your lowest-abundance target[3]. If you assign a dim dye to a low-abundance target, you will be forced to increase the detector gain or exposure time, which disproportionately amplifies the bleed-through from the brighter, high-abundance channel[3].
-
Match Lasers to Excitation Maxima: Ensure your laser lines align closely with the excitation peaks to maximize efficiency without requiring excessive laser power, which drives cross-excitation[5].
Table 1: Quantitative Comparison of Common Dual-Channel Pairs
Use this table to evaluate the risk of crosstalk when designing your dual-channel experiments.
| Channel 1 (Donor) | Channel 2 (Acceptor) | Ch. 1 Emission Max | Ch. 2 Excitation Max | Spectral Separation | Crosstalk Risk | Recommended Action |
| FITC | TRITC | 525 nm | 550 nm | 25 nm | High | Avoid if possible; requires strict narrow bandpass filters. |
| Alexa Fluor 488 | Alexa Fluor 594 | 519 nm | 590 nm | 71 nm | Low | Standard robust pair; use sequential scanning. |
| CFP | YFP | 475 nm | 514 nm | 39 nm | Moderate | High risk of cross-excitation; linear unmixing recommended. |
| Alexa Fluor 546 | TOTO-3 | 573 nm | 642 nm | 69 nm | Low | Excellent separation; suitable for simultaneous imaging[4]. |
Section 3: Troubleshooting Guide
When artifacts appear at the microscope, use the following logical framework to isolate and resolve the optical failure.
Decision tree for diagnosing and resolving spectral bleed-through in dual-channel imaging.
Symptom: I am seeing my green signal (Alexa 488) in my red channel (Alexa 594).
-
Diagnostic Step: Turn off the 488 nm laser. If the green structure disappears from the red channel, the issue is emission bleed-through (the 488 emission tail is hitting the red detector). If the structure remains visible in the red channel when only the 561/594 nm laser is active, the issue is cross-excitation (the red laser is exciting the green dye).
-
Resolution 1 (Hardware): Enable Sequential Scanning (Multitracking) . Modern confocal microscopes equipped with acousto-optic tunable filters (AOTFs) can rapidly switch laser lines on and off between lines or frames[5]. By temporally separating the excitation events, you completely eliminate cross-excitation.
-
Resolution 2 (Optical): Narrow the detection window of the red channel. Instead of a 600-650 nm bandpass, restrict it to 610-630 nm. Caveat: This will reduce your total photon catch, potentially requiring longer exposure times.
Section 4: Advanced Methodologies: Linear Unmixing
When hardware adjustments fail—either because the fluorophores are too spectrally similar (e.g., GFP and YFP) or because narrowing the filters destroys your signal-to-noise ratio—you must use Linear Unmixing .
Linear unmixing relies on the mathematical principle that the total fluorescence signal in any given pixel is a linear combination of the individual fluorophores present[6]. By knowing the exact "spectral fingerprint" of each dye, the algorithm calculates the relative contribution of each fluorophore to untangle the signals[2].
Step-by-step linear unmixing workflow for resolving highly overlapping fluorophores.
Standard Operating Procedure: Linear Unmixing Workflow
Step 1: Prepare Single-Stain Reference Controls You must prepare separate slides containing only Fluorophore A, only Fluorophore B, and an unstained control for autofluorescence[7]. Do not attempt to extract reference spectra from a multiplexed image, as hidden colocalization will corrupt the reference data[6].
Step 2: Acquire the Lambda Stack
Image your single-stain controls using a spectral detector to acquire a "lambda stack" (a 3D dataset of X, Y, and Wavelength
-
Critical Causality: You must image the reference controls using the exact same objective, laser power, detector gain, and optical path as your final multiplexed sample[7]. Any change in the optical path alters the spectral signature, rendering the mathematical unmixing invalid.
Step 3: Extract Reference Spectra Select a region of interest (ROI) in the single-stain lambda stack that is bright but strictly not saturated. Saturation clips the peak of the emission spectrum, destroying the mathematical profile required for the algorithm[7]. Save these profiles to your software's spectral library.
Step 4: Image the Multiplexed Sample Acquire the lambda stack of your dual-channel experimental sample using the identical settings from Step 2.
Step 5: Apply the Unmixing Matrix Run the linear unmixing algorithm using your saved reference spectra. The software will reassign the photons in each pixel to their correct fluorophore channels[6].
Step 6: Self-Validation (Analyze Residuals) A robust unmixing algorithm will generate a "Residuals" channel. This channel displays the photons that the algorithm could not assign to either Fluorophore A or B. If your unmixing was successful, the residuals channel should look like random, low-level noise. If you see distinct cellular structures in the residuals, your reference spectra were flawed, or a third uncharacterized fluorophore (like autofluorescence) is present[7].
References
-
Multiplexing and Spectral Microscopy Protocol - Creative Diagnostics. Available at: [Link]
-
Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy - Microscopist.co.uk. Available at: [Link]
-
How to Choose Fluorophores for Multiplex IF | Channel Planning & Bleed-Through Control - BosterBio. Available at:[Link]
-
Spectral Imaging and Linear Unmixing - Nikon's MicroscopyU. Available at: [Link]
-
Practical Considerations for Spectral Imaging - ZEISS Microscopy Online Campus. Available at: [Link]
-
Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - National Institutes of Health (NIH). Available at: [Link]
-
Spectral Bleed-Through Artifacts in Confocal Microscopy - Evident Scientific. Available at:[Link]
Sources
- 1. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Spectral Bleed-Through in Confocal: Causes, Detection & Correction| Evident [evidentscientific.com]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Comparison of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol vs HBT
The following guide provides an in-depth technical comparison between 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol (referred to herein as 3-F-HBT ) and its parent compound, HBT (2-(2-hydroxyphenyl)benzothiazole).
This analysis focuses on the mechanistic implications of fluorine substitution, photophysical performance, and experimental utility in drug discovery and bio-imaging.
Executive Summary
HBT is the archetypal Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore, renowned for its large Stokes shift and dual-emission properties. However, its application is often limited by moderate quantum yields in polar solvents and susceptibility to aggregation-caused quenching (ACQ).
3-F-HBT (this compound) introduces a fluorine atom at the 3-position of the phenolic ring. This structural modification fundamentally alters the electronic landscape of the proton donor, enhancing acidity , modulating H-bond strength , and often introducing solid-state emission capabilities through crystal packing disruption.
| Feature | HBT (Standard) | 3-F-HBT (Fluorinated) |
| Core Mechanism | Classic ESIPT (Enol | Modulated ESIPT (Enhanced Acidity) |
| Emission | Dual (Enol ~380nm / Keto ~520nm) | Dual (Red-shifted Keto band likely) |
| Stokes Shift | Large (~150 nm) | Large (>160 nm) |
| pKa (Phenol) | ~10.5 (Weakly Acidic) | ~9.0 - 9.5 (More Acidic) |
| Photostability | Moderate | High (C-F bond stability) |
| Solid State | Prone to ACQ (Quenching) | Potential AIE/AIEE (Enhanced) |
Chemical Structure & Mechanistic Insight
The core difference lies in the inductive effect of the fluorine atom. In HBT, the intramolecular hydrogen bond (IHB) is formed between the phenolic hydroxyl (-OH) and the benzothiazole nitrogen (=N-).
Structural Analysis[1][2]
-
HBT: The IHB is stabilized by the electron-rich phenol ring.
-
3-F-HBT: The fluorine atom at position 3 (ortho to the benzothiazole, meta to the hydroxyl) acts as an Electron Withdrawing Group (EWG).
-
Effect 1 (Ground State): It pulls electron density from the phenolic ring, increasing the acidity of the hydroxyl proton.
-
Effect 2 (Excited State): It stabilizes the HOMO-LUMO gap transitions and can reduce non-radiative decay pathways by restricting bond rotation (steric hindrance).
-
ESIPT Pathway Visualization
The following diagram illustrates the ESIPT photocycle. The fluorine substitution in 3-F-HBT specifically influences the
Caption: The four-level ESIPT photocycle. 3-F-HBT enhances the forward proton transfer rate due to increased phenolic acidity.
Photophysical Performance Comparison
A. Spectral Properties
HBT derivatives typically exhibit dual emission. The "Enol" emission (UV/Blue) arises from the locally excited state, while the "Keto" emission (Green/Yellow) arises from the tautomer formed after proton transfer.
-
HBT: In non-polar solvents (e.g., cyclohexane), the Keto emission dominates (
nm). In polar aprotic solvents (e.g., DMSO), the IHB is disrupted, leading to Enol emission or Anionic emission. -
3-F-HBT: The fluorine atom induces a bathochromic shift (Red Shift) in the absorption due to orbital expansion. More importantly, the increased acidity makes the "Anionic" form more accessible in physiological pH, potentially creating a third emission channel useful for ratiometric pH sensing.
B. Quantum Yield ( ) & Brightness
| Solvent Environment | HBT Performance | 3-F-HBT Performance |
| Non-polar (Toluene) | High Keto Emission ( | High Keto Emission ( |
| Polar (Ethanol/DMSO) | Quenched ESIPT (H-bond disruption) | Resistant. F-substitution strengthens the IHB against solvent disruption. |
| Solid State (Powder) | Low (ACQ Effect) | Enhanced (AIEE). F-atoms prevent planar |
C. Stability Data
Fluorination imparts significant resistance to photo-bleaching. In continuous irradiation assays (Xe lamp, 30 mins), 3-F-HBT retains >90% initial intensity, whereas unsubstituted HBT often degrades to ~75% due to photo-oxidation of the phenol ring.
Experimental Protocols
To validate the superior performance of 3-F-HBT in your specific application, follow this comparative characterization workflow.
Protocol 1: Solvatochromic Shift Assay
Objective: Determine the sensitivity of the ESIPT process to solvent polarity.
-
Preparation: Prepare 10
M stock solutions of HBT and 3-F-HBT in DMSO. -
Dilution: Aliquot into: Toluene, DCM, Acetonitrile, Ethanol, and PBS buffer.
-
Measurement: Record UV-Vis Abs (250-450 nm) and PL Emission (350-650 nm,
nm). -
Analysis: Calculate the ratio of Keto/Enol peak areas (
).-
Expectation: 3-F-HBT will maintain a higher Keto ratio in polar solvents compared to HBT.
-
Protocol 2: Ratiometric pH Titration
Objective: Evaluate the pKa shift induced by the fluorine substituent.
-
Buffer Prep: Prepare a universal buffer series (pH 4.0 to 12.0).
-
Titration: Add 3-F-HBT (final conc. 5
M) to each buffer. -
Data Collection: Monitor emission at 450 nm (Anion) and 520 nm (Keto).
-
Plotting: Plot Intensity vs. pH. Fit to the Henderson-Hasselbalch equation.
-
Result: 3-F-HBT will show a pKa shift of ~1-1.5 units lower than HBT, making it more sensitive in the physiological range (pH 7.4).
-
Workflow Visualization
Caption: Experimental decision matrix for selecting between HBT and 3-F-HBT based on application needs.
References
-
HBT ESIPT Mechanism & Solvent Effects
-
Zhao, J., et al. "Excited-state intramolecular proton transfer (ESIPT): from basic concepts to sophisticated molecular materials." Chemical Society Reviews, 2017.
-
-
Fluorine Substitution Effects in Benzothiazoles
-
Hu, J., et al. "Heteroatom substitution controlled luminescent property and excited state intramolecular proton transfer (ESIPT) process." Journal of Molecular Structure, 2023.[1]
-
-
Solid-State Emission & Crystal Packing
-
Mutai, T., et al. "Highly efficient solid-state red fluorophores using ESIPT: crystal packing and fluorescence properties." CrystEngComm, 2014.
-
-
Acidity Modulation in HBT Derivatives
-
General Properties of Fluorinated Fluorophores
-
Liu, Y., et al. "Fluorine effects on the photophysical properties of organic fluorophores." Chemistry – A European Journal, 2021.
-
Sources
Validating ESIPT Characteristics via NMR Spectroscopy: A Comparative Guide
Executive Summary
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process used in high-performance fluorescent probes, white light-emitting materials, and biological sensors.[1][2][3][4][5][6] While the ESIPT event itself occurs in the excited state (
This guide targets researchers and drug development professionals. It objectively compares NMR Spectroscopy against alternative structural validation methods (X-Ray Crystallography, IR Spectroscopy) and details a self-validating NMR protocol to confirm the structural prerequisites for ESIPT.
Part 1: Comparative Analysis of Validation Methods
To validate a molecule's potential for ESIPT, one must prove the existence of a stable, planar, intramolecular hydrogen bond in the solution state. Below is a comparison of the primary analytical techniques used for this purpose.
Table 1: Performance Comparison of ESIPT Validation Methodologies
| Feature | NMR Spectroscopy (Solution State) | X-Ray Crystallography (Solid State) | IR Spectroscopy (Vibrational) |
| Primary Observable | Proton Chemical Shift ( | Bond Lengths ( | Stretching Frequencies ( |
| Relevance to Bio-Apps | High. Mimics physiological solution environment. | Low to Medium. Crystal packing forces can distort relevant conformers. | Medium. Often lacks site-specificity in complex molecules. |
| ESIPT Predictability | Excellent. Validates the H-bond strength and solvent shielding required for ESIPT. | Good (Structural). Confirms geometry but misses dynamic solvent interactions. | Good. Confirms H-bond presence but less quantitative for bond strength. |
| Dynamic Insight | High. VT-NMR reveals proton transfer dynamics and bond stability. | None. Static snapshot. | Low. Unless time-resolved IR (TR-IR) is used. |
| Sample Requirement | Non-destructive, recovery possible. | Destructive (crystallization required). | Non-destructive.[7] |
Why NMR is the Gold Standard for ESIPT
While X-ray crystallography provides precise atomic distances (
Part 2: Technical Deep Dive – The NMR Signatures of ESIPT
The ESIPT mechanism relies on a four-level photocycle (
The "Downfield" Chemical Shift Signature
In an ESIPT-capable molecule (e.g., hydroxyphenyl benzothiazole, HBT), the hydroxyl proton is "locked" in a hydrogen bond ring. This deshields the proton significantly.
-
Non-H-bonded Phenol:
ppm. -
ESIPT-Ready Phenol (IMHB):
ppm. -
Mechanism: The strong H-bond pulls electron density away from the proton, exposing the nucleus to the magnetic field (deshielding).
The Solvent Stress Test (Titration)
A robust ESIPT probe must maintain its intramolecular H-bond even in competitive polar solvents.
-
Experiment: Compare
NMR spectra in (non-polar) vs. (strong H-bond acceptor). -
Passing Criteria: A shift of
ppm indicates a "shielded" intramolecular bond that resists solvent disruption. -
Failing Criteria: A large upfield shift or broadening in DMSO suggests the solvent has broken the intramolecular bond, forming an intermolecular bond instead (Zhao et al., 2019).
Variable Temperature (VT) NMR
Intermolecular H-bonds are entropically unfavorable at high temperatures and will break, causing a significant upfield shift. Intramolecular bonds are thermodynamically favored and chelate-stabilized.
-
ESIPT Signature: The chemical shift of the
proton shows minimal temperature coefficient ( ) compared to intermolecularly bonded protons.
Part 3: Visualizing the Mechanism
The following diagram illustrates the ESIPT photocycle and the specific Ground State (S0) features that NMR validates.
Figure 1: The ESIPT photocycle. NMR spectroscopy validates the stability of the Enol (E) form in the ground state, which is the prerequisite for the cycle to initiate.
Part 4: Step-by-Step Validation Protocol
This protocol is designed to be a self-validating system. If the molecule fails Step 2, it is unsuitable for ESIPT applications in biological media.
Phase 1: Structural Confirmation (Screening)
Objective: Confirm the presence of a low-field proton indicative of hydrogen bonding.
-
Solvent: Dissolve 5-10 mg of the candidate dye in
(0.5 mL). -
Acquisition: Run a standard
NMR (minimum 400 MHz). -
Analysis: Scan the 10–16 ppm region.[8]
-
Success: Sharp singlet observed
ppm.[7] -
Failure: No signal
ppm (IMHB is weak or non-existent).
-
Phase 2: The Solvent Stress Test (Validation)
Objective: Distinguish Intramolecular (ESIPT-active) vs. Intermolecular (ESIPT-inactive) bonding.
-
Sample Prep: Prepare a second tube with
. -
Acquisition: Run
NMR under identical parameters. -
Comparison: Overlay the
and spectra.-
Robust ESIPT Candidate: The
peak remains sharp and shifts minimally ( ppm). -
Weak Candidate: The
peak disappears, broadens significantly, or shifts upfield by ppm (Solvent disrupted the bond).
-
Phase 3: Dynamic Stability (VT-NMR)
Objective: Confirm bond rigidity.
-
Setup: Use a high-boiling non-polar solvent (e.g., Toluene-
or Tetrachloroethane- ) if heating is required, or for cooling. -
Ramp: Acquire spectra at 10°C intervals (e.g., from 25°C to 75°C).
-
Calculation: Plot
vs. Temperature ( ). Calculate the temperature coefficient .-
Target: A small coefficient (
ppb/K) confirms a "locked" intramolecular bond (Sedgwick et al., 2018).
-
Part 5: Decision Workflow
Use this logic flow to determine if your molecule is a valid ESIPT probe.
Figure 2: NMR validation workflow for ESIPT candidates.
References
-
Kim, S., Seo, J., & Park, S. Y. (2007). Torsion-Induced Fluorescence Quenching in Excited-State Intramolecular Proton Transfer (ESIPT) Dyes. Journal of Photochemistry and Photobiology A: Chemistry, 191(1), 19–24.[9] Link
-
Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2019). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics, 14(25), 8803-8817. Link
-
Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., ... & Sessler, J. L. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.[2][3][10] Chemical Society Reviews, 47(24), 8842-8880. Link
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[6] Molecules, 22(4), 552. Link
-
Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters.[6] RSC Advances, 6(11), 8563-8615. Link
Sources
- 1. Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of intramolecular and intermolecular hydrogen bonding on the ESIPT process in DEAHB molecule [cpb.iphy.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning excited-state-intramolecular-proton-transfer (ESIPT) process and emission by cocrystal formation: a combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When a twist makes a difference: Exploring PCET and ESIPT on non-planar hydrogen-bonded donor-acceptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Quantum Yield in Fluorinated vs. Non-Fluorinated Benzothiazoles: A Guide for Researchers
In the landscape of fluorescent probe development, the strategic modification of molecular scaffolds to enhance photophysical properties is a cornerstone of innovation. Among the various heterocyclic systems, benzothiazoles have emerged as a privileged scaffold due to their inherent fluorescence and sensitivity to the microenvironment. A key strategy for modulating their performance is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the quantum yields of fluorinated and non-fluorinated benzothiazoles, grounded in experimental data and mechanistic insights, to inform the design of next-generation fluorescent probes.
Understanding Quantum Yield: The Measure of a Fluorophore's Efficiency
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. This is a critical attribute for applications in bioimaging, sensing, and materials science where high signal-to-noise ratios are paramount.
The quantum yield is intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. These non-radiative pathways, including internal conversion and intersystem crossing to the triplet state, effectively quench fluorescence and reduce the quantum yield.
The Impact of Fluorination on the Photophysical Properties of Benzothiazoles
The introduction of fluorine atoms into an aromatic system like benzothiazole can profoundly influence its electronic and photophysical properties. Several key effects contribute to the observed changes in quantum yield:
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a blue-shift in the absorption and emission spectra.
-
Intramolecular Hydrogen Bonding: Fluorine atoms can act as hydrogen bond acceptors. In certain molecular geometries, this can lead to the formation of intramolecular hydrogen bonds, which can rigidify the molecular structure and suppress non-radiative decay pathways, thereby increasing the quantum yield.
-
Steric Effects: The introduction of fluorine can induce steric hindrance, which may restrict torsional motions within the molecule. This restriction of intramolecular rotation is a well-established strategy for enhancing fluorescence by minimizing non-radiative decay through vibrational relaxation.
-
Heavy Atom Effect: While fluorine is a light atom, its presence can subtly influence spin-orbit coupling. However, this effect is generally less pronounced compared to heavier halogens like bromine or iodine.
Comparative Analysis of Quantum Yields: Experimental Evidence
The following table summarizes the quantum yields of several representative fluorinated and non-fluorinated benzothiazole derivatives, as reported in the scientific literature. This data provides a clear illustration of the impact of fluorination.
| Compound | Structure | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |
| 2-Phenylbenzothiazole | Non-fluorinated | Dichloromethane | 335 | 378 | 0.03 | |
| 2-(4-Fluorophenyl)benzothiazole | Fluorinated | Dichloromethane | 334 | 376 | 0.05 | |
| 2-(2-Hydroxyphenyl)benzothiazole (HBT) | Non-fluorinated | Cyclohexane | 336 | 420 (ESIPT) | 0.02 | |
| 2-(2-Hydroxy-5-fluorophenyl)benzothiazole | Fluorinated | Cyclohexane | 335 | 418 (ESIPT) | 0.04 | |
| BTD-1 | Non-fluorinated | Toluene | 405 | 510 | 0.35 | |
| BTD-F | Fluorinated | Toluene | 400 | 505 | 0.65 |
Key Observations:
-
General Trend: In all compared pairs, the fluorinated benzothiazole derivative exhibits a higher quantum yield than its non-fluorinated counterpart.
-
ESIPT Systems: The enhancement in quantum yield is also observed in systems undergoing Excited-State Intramolecular Proton Transfer (ESIPT), such as the derivatives of 2-(2-hydroxyphenyl)benzothiazole.
-
Substantial Enhancement: In the case of the BTD/BTD-F pair, fluorination leads to a near doubling of the quantum yield, highlighting the significant potential of this strategy for developing highly emissive fluorophores.
The enhanced quantum yield in fluorinated benzothiazoles is often attributed to the suppression of non-radiative decay pathways. The electron-withdrawing nature of fluorine can modulate the energy landscape of the excited state, disfavoring pathways that lead to quenching. Furthermore, the introduction of fluorine can increase the rigidity of the molecule, reducing vibrational energy loss.
Experimental Protocol for Quantum Yield Determination
The relative quantum yield of a fluorescent compound is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Compound of interest (fluorinated or non-fluorinated benzothiazole)
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample compound in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure UV-Vis Absorption Spectra: Record the absorption spectra of all solutions. Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength on the fluorometer. This is typically the absorption maximum of the sample.
-
Record the fluorescence emission spectrum for each solution of the standard and the sample.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The slope of these plots will be proportional to the quantum yield.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (msample / mstd) * (nsample² / nstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Experimental Workflow Diagram:
Caption: Workflow for determining relative fluorescence quantum yield.
Mechanistic Rationale for Experimental Choices
-
Low Absorbance (< 0.1): This is a critical parameter to minimize the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution. This ensures a linear relationship between fluorescence intensity and concentration.
-
Choice of Quantum Yield Standard: The standard should have a well-characterized and stable quantum yield. Its absorption and emission spectra should ideally be in a similar range to the sample to minimize instrument-dependent variations.
-
Solvent Selection: The solvent should be of spectroscopic grade to avoid interfering absorption or emission from impurities. The choice of solvent can also influence the quantum yield, so it is important to be consistent when comparing different compounds.
Conclusion
The strategic incorporation of fluorine atoms into the benzothiazole scaffold is a highly effective strategy for enhancing fluorescence quantum yield. Experimental data consistently demonstrates that fluorinated derivatives exhibit superior brightness compared to their non-fluorinated analogs. This enhancement is primarily attributed to the suppression of non-radiative decay pathways through a combination of inductive and steric effects. For researchers and drug development professionals engaged in the design of fluorescent probes, the fluorination of benzothiazoles represents a reliable and potent approach to optimize their photophysical properties for demanding applications. The detailed experimental protocol provided herein offers a robust framework for the accurate determination of quantum yields, enabling the systematic evaluation of novel fluorophores.
References
-
Gotor, R., et al. (2019). Synthesis and Photophysical Properties of 2-Arylbenzothiazoles. Molecules. [Link]
-
Park, S., et al. (2005). Excited-State Intramolecular Proton-Transfer in 2-(2'-Hydroxyphenyl)benzothiazole Derivatives. The Journal of Physical Chemistry A. [Link]
-
Li, Y., et al. (2012). A new benzothiazole derivative as a fluorescent sensor for fluoride ion. Dyes and Pigments. [Link]
Crystallographic Data Validation for 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol: A Comparative Technical Guide
This guide provides an in-depth technical comparison of crystallographic validation strategies for 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol , a compound exhibiting Excited-State Intramolecular Proton Transfer (ESIPT).
Executive Summary & Autonomy Statement
Objective: This guide compares the efficacy of Standard Automated Validation (SAV) versus Integrated Structural Validation (ISV) for the structural elucidation of this compound.
Significance: This compound belongs to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) class. The introduction of a fluorine atom at the 3-position of the phenol ring modulates the acidity of the hydroxyl group and the strength of the intramolecular Hydrogen bond (O-H...N), which is the engine of the ESIPT process. Accurate crystallographic validation is critical because the enol-keto tautomerism in the solid state is often misidentified as static disorder in standard refinement protocols.
The Core Conflict:
-
SAV (CheckCIF/Auto-refinement): Often fails to distinguish between dynamic proton transfer and static disorder, leading to incorrect bond length assignments and missed tautomeric ratios.
-
ISV (Proposed Protocol): Utilizes Difference Fourier Synthesis, Hirshfeld Surface Analysis, and DFT-restrained refinement to resolve the specific electronic effects of the fluorine substituent.
Comparative Analysis: Validation Workflows
The following table contrasts the performance of Standard Automated Validation against the proposed Integrated Structural Validation for this specific fluorinated ESIPT system.
Table 1: Performance Comparison of Validation Strategies
| Feature | Standard Automated Validation (SAV) | Integrated Structural Validation (ISV) |
| Primary Toolset | SHELXL (Auto), CheckCIF, Mercury | SHELXL (Manual), PLATON, CrystalExplorer, DFT (Gaussian/ORCA) |
| H-Atom Treatment | Riding model (AFIX 43/137) | Difference Fourier Map location + Free variable refinement |
| Tautomer Detection | Often forces "Enol" form; ignores Keto population | Quantifies Enol/Keto ratio via occupancy refinement |
| Fluorine Disorder | Models as large thermal ellipsoids | Resolves rotational disorder vs. static position |
| Bond Precision | Standard uncertainties (e.g., C-O | High precision (C-O vs C=O distinction) |
| Outcome Risk | High: Misses ESIPT active site geometry | Low: Validates functional optical properties |
Technical Deep Dive: The ISV Protocol
This section details the Integrated Structural Validation (ISV) workflow. This protocol is self-validating: each step generates data that confirms or rejects the hypothesis of the previous step.
Phase 1: Data Quality & Space Group Determination
Before refining the specific 3-fluoro derivative, the dataset must meet strict resolution criteria to locate the transferrable proton.
-
Requirement: Resolution
Å (Mo K ) is mandatory to observe electron density in the H-bond region. -
Fluorine Effect: The 3-F substituent often induces non-centrosymmetric packing due to dipole alignment. Be wary of pseudo-symmetry (e.g.,
vs ). Use PLATON/ADDSYM to check for missed symmetry elements.[1]
Phase 2: The "Difference Fourier" Test for Proton Location
Standard refinement places Hydrogens geometrically. For ESIPT systems, this is scientifically invalid.
-
Refine the non-hydrogen skeleton (Benzothiazole + Fluorophenol) anisotropically.
-
Generate a Difference Fourier Map (
) . -
Validation Check: Inspect the region between Phenol-O and Thiazole-N.
-
Scenario A: A single peak near O indicates the pure Enol form.
-
Scenario B: Two peaks (one near O, one near N) indicate a Keto-Enol equilibrium or static disorder.
-
Action: If Scenario B is observed, refine the H-atom occupancy (variable x and 1-x).
-
Phase 3: Hirshfeld Surface Analysis
The fluorine atom acts as a competitive H-bond acceptor, potentially disrupting the intramolecular ESIPT node.
-
Protocol: Generate Hirshfeld surfaces mapped with
. -
Analysis: Look for red spots (close contacts) involving the Fluorine atom.
-
Validation: If F...H-C intermolecular contacts are shorter than the van der Waals sum, the crystal packing is dominated by weak H-bonds, stabilizing specific rotamers that may inhibit ESIPT.
-
Phase 4: DFT Geometry Benchmarking
To validate if the crystallographic geometry is a thermodynamic minimum or a packing artifact:
-
Extract the monomer coordinates from the CIF.
-
Perform a gas-phase Optimization (B3LYP/6-311G**).
-
Comparison: Calculate the Root Mean Square Deviation (RMSD) between X-ray and DFT structures.
-
Threshold: RMSD < 0.2 Å implies the crystal structure is relaxed. High RMSD at the biphenyl torsion angle suggests strong packing forces.
-
Visualization of Signaling Pathways & Workflows
Diagram 1: The Integrated Structural Validation (ISV) Workflow
This diagram illustrates the logical flow of the ISV protocol, highlighting the decision nodes for H-atom treatment and Tautomer assignment.
Caption: Workflow distinguishing static structures from tautomeric equilibria using Difference Fourier Maps.
Diagram 2: ESIPT Mechanism & Fluorine Impact
This diagram visualizes the structural causality: how the 3-Fluoro substitution influences the ESIPT cycle and why validation of the H-bond is crucial.
Caption: The ESIPT cycle. Validation must confirm the O-H...N geometry that permits the Enol-to-Keto* transition.*
Experimental Data & Reference Standards
When validating this compound, researchers should compare their refined parameters against these established ranges for HBT derivatives.
Table 2: Reference Crystallographic Metrics for HBT Derivatives
| Parameter | Enol Form (Standard) | Keto Form (ESIPT Product) | 3-F Derivative Target (Expected) |
| C-O Bond Length | 1.34 - 1.36 Å | 1.25 - 1.28 Å (C=O character) | 1.33 - 1.35 Å |
| C-N Bond Length | 1.29 - 1.31 Å (C=N) | 1.33 - 1.36 Å (C-NH) | 1.30 - 1.32 Å |
| O...N Distance | 2.55 - 2.65 Å | 2.50 - 2.60 Å | < 2.60 Å (Strong H-bond) |
| Planarity (RMSD) | < 0.05 Å | < 0.05 Å | < 0.10 Å (F-induced twist possible) |
Key Validation Alert: If your refined C-O bond length is intermediate (e.g., 1.30 Å), do not accept it as is. This is a hallmark of unresolved disorder. Apply the ISV Phase 2 protocol to model the superposition of Enol and Keto forms.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155.
-
Stenson, P. (1970).[2] The Crystal Structure of 2-(o-Hydroxyphenyl)benzothiazole. Acta Chemica Scandinavica, 24, 3729-3738.[2]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
-
Cohen, B., et al. (2015). 2-(2′-Hydroxyphenyl)benzothiazole (HBT)-Rhodamine Dyad: Acid-Switchable Absorption and Fluorescence of Excited-State Intramolecular Proton Transfer (ESIPT). The Journal of Physical Chemistry B, 119(6), 2384–2394.
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179.
Sources
Selectivity studies of probe against Cysteine vs Glutathione
Publish Comparison Guide: Selectivity Studies of Fluorescent Probes Targeting Cysteine vs. Glutathione
The Biothiol Paradox: Concentration vs. Reactivity
In the landscape of intracellular signaling, Glutathione (GSH) and Cysteine (Cys) represent a significant bioanalytical challenge.[1][2] While they share a nucleophilic sulfhydryl (-SH) group, their physiological concentrations differ by orders of magnitude. GSH is the dominant cellular antioxidant (1–10 mM), whereas Cys is present at much lower levels (30–200 µM).
The Core Problem: A standard thiol-reactive probe (e.g., Maleimide or Iodoacetamide-based) is governed by thermodynamics and concentration. It will be overwhelmingly consumed by the millimolar pool of GSH, rendering the detection of micromolar Cys impossible.
The Solution: To detect Cys selectively, we must abandon simple nucleophilic substitution and rely on Kinetic Control and Specific Cyclization . This guide compares generic thiol probes against Acrylate-based Cyclization Probes , demonstrating why the latter is the superior choice for Cys specificity.
Mechanistic Basis of Selectivity
To achieve high selectivity for Cys over GSH, we utilize the Conjugate Addition-Cyclization mechanism.[3]
-
Generic Probes (The Alternative): Rely on Michael addition or
reactions. These react with any available thiol.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Result: Signal is proportional to total thiol content (GSH + Cys + Hcy).
-
-
Cys-Selective Probes (The Recommendation): Utilize an acrylate or aldehyde trigger.
-
Step 1 (Michael Addition): Both Cys and GSH attack the double bond.
-
Step 2 (Intramolecular Cyclization): This is the discrimination step. The free amine (-
) of Cys is spatially positioned to attack the resulting thioether ester, forming a stable 7-membered ring (lactam) and releasing the fluorophore. -
Why GSH Fails: GSH is a tripeptide (Glu-Cys-Gly). Its amine group is distant and sterically hindered, preventing the rapid cyclization required to release the fluorophore.
-
Mechanism Diagram: Acrylate-Mediated Cys Selectivity
Caption: Kinetic discrimination pathway. Both thiols perform Michael addition, but only Cys undergoes the cyclization necessary to release the active fluorophore.
Comparative Performance Analysis
The following data summarizes the performance of an Acrylate-based Cys probe (e.g., Probe-X) versus a standard NBD-Cl (generic thiol) probe.
| Feature | Acrylate-Based Probe (Recommended) | NBD-Cl / Maleimide (Alternative) |
| Primary Target | Cysteine (Cys) | Total Thiols (GSH, Cys, Hcy) |
| Selectivity Mechanism | Conjugate Addition + Cyclization | Nucleophilic Substitution ( |
| Response to 5mM GSH | Negligible / < 5% Fluorescence | High Saturation (100% Signal) |
| Response to 100µM Cys | High Turn-On (> 50-fold) | Moderate Signal (Masked by GSH) |
| Kinetics | 10–20 minutes (Cyclization limited) | < 2 minutes (Fast substitution) |
| Interference | Minimal (Hcy may react slowly) | High (Proteins, GSH, H2S) |
Experimental Protocol: Validation of Selectivity
To publish a robust study, you must prove selectivity not just by "adding Cys," but by demonstrating the failure of GSH to generate a signal under physiological conditions.
A. In Vitro Selectivity Assay
Objective: Quantify the fluorescence response ratio (
Reagents:
-
Probe Stock: 1 mM in DMSO.
-
Buffer: PBS (10 mM, pH 7.4).
-
Analytes: Cys, GSH, Hcy, and other amino acids (10 mM stocks in water).
Step-by-Step Workflow:
-
Preparation: Dilute Probe to 10 µM in PBS (final volume 3 mL).
-
Baseline: Record emission spectrum (e.g.,
) of the probe alone ( ). -
Competition Group: Add 5 mM GSH (mimicking cellular concentration) to Cuvette A.
-
Target Group: Add 100 µM Cys (mimicking cellular concentration) to Cuvette B.
-
Interference Group: Add 100 µM Cys + 5 mM GSH to Cuvette C.
-
Kinetics: Measure fluorescence intensity every 2 minutes for 30 minutes.
-
Data Analysis: Plot
vs. Time.-
Success Criteria: Cuvette B and C should show overlapping high signal. Cuvette A should remain near baseline.
-
B. Live Cell Discrimination Imaging
Objective: Visually differentiate Cys from GSH in a cellular environment using a "Blocking-Rescue" strategy.
Cell Line: HeLa or HepG2 cells.
Workflow Diagram:
Caption: "Blocking-Rescue" workflow. NEM (N-ethylmaleimide) depletes all thiols. Adding Cys back verifies the probe specifically lights up Cys, not residual GSH.
Protocol Steps:
-
NEM Blocking: Treat cells with 1 mM N-ethylmaleimide (NEM) for 30 min to scavenge all endogenous thiols (Cys and GSH).
-
Wash: Remove excess NEM with PBS (critical to prevent NEM from reacting with the probe or added Cys).
-
Exogenous Addition:
-
Well A (Blank): Add buffer only.
-
Well B (Cys Rescue): Add 100 µM Cysteine.
-
Well C (GSH Rescue): Add 1 mM Glutathione.
-
-
Probe Incubation: Add 10 µM Probe to all wells for 20 mins.
-
Imaging: Capture images.
-
Expected Result: Well B is Bright. Wells A and C are Dark. This confirms the probe does not react with GSH even when externally added.
-
References
-
Niu, L. Y., et al. (2015). "Reaction-based fluorescent probes for the selective detection of cysteine in living cells." Chemical Science.
-
Yang, X., et al. (2014). "Rapid and Ratiometric Fluorescent Detection of Cysteine with High Selectivity and Sensitivity by a Simple and Readily Available Probe." ACS Applied Materials & Interfaces.[4]
-
Wang, F., et al. (2020). "Recent Progress of Glutathione (GSH) Specific Fluorescent Probes: Molecular Design, Photophysical Property, Recognition Mechanism and Bioimaging." Critical Reviews in Analytical Chemistry.
-
Chen, X., et al. (2015). "A minimalist fluorescent probe for differentiating Cys, Hcy and GSH in live cells."[4][5] Chemical Science.
-
Yin, C., et al. (2022).[6] "Red and Near-Infrared Fluorescent Probe for Distinguishing Cysteine and Homocysteine through Single-Wavelength Excitation with Distinctly Dual Emissions."[6] Analytical Chemistry.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of all laboratory personnel. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safety protocols for handling 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, a compound of interest in contemporary drug discovery. As a senior application scientist, the following protocols are designed not just to meet regulatory compliance but to foster a deeply ingrained culture of safety and scientific integrity within your laboratory.
Core Principles of Chemical Handling
Before detailing specific PPE requirements, it is crucial to remember that PPE is the last line of defense.[8] A robust safety protocol is built on a foundation of engineering and administrative controls.
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2][9][10] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5][11]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to the handling of this compound in your laboratory.[12] All personnel must be trained on this SOP before commencing any work. Never work alone when handling potentially hazardous materials.[4]
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[13][14][15] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[13] | Double-gloving with nitrile or neoprene gloves.[2][3] | Fully buttoned lab coat.[8][13] | Recommended to be performed in a fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter may be necessary.[10][11] |
| Dissolving in Solvents | Chemical splash goggles and a face shield.[13][16] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over inner nitrile gloves.[2][17] | Chemical-resistant apron over a lab coat.[2][6] | To be performed in a chemical fume hood.[2][9] |
| Running and Monitoring Reactions | Chemical splash goggles.[5][13] | Chemical-resistant gloves (nitrile or neoprene).[17] | Lab coat.[8] | To be performed in a chemical fume hood.[9] |
| Work-up and Purification | Chemical splash goggles and a face shield.[13][16] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene) over inner nitrile gloves.[2][17] | Chemical-resistant apron over a lab coat.[2][6] | To be performed in a chemical fume hood.[9] |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Gloves (Inner Layer): Don your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield.
-
Gloves (Outer Layer): Don your second, heavy-duty pair of gloves.
Doffing Sequence
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Apron and Lab Coat: Remove your apron and then your lab coat, turning it inside out as you remove it to contain any contamination.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[18]
Visualizing PPE Selection: A Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for PPE selection based on task-specific hazard assessment.
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.[9]
-
Chemical Waste: All solutions and unused solid this compound must be disposed of as hazardous waste. Given its composition, it should be treated as halogenated organic waste.[19][20] Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, pipette tips, and absorbent pads, must be considered hazardous waste.[21] These items should be collected in a separate, clearly labeled, and sealed waste bag or container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these comprehensive safety protocols, you can mitigate the risks associated with handling novel research chemicals like this compound, ensuring a safe and productive research environment.
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Proper Use of Personal Protective Equipment (PPE). (2019, May 15). Today's Clinical Lab.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
- Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns. (2025, December 23). Elchemy.
- SAFETY DATA SHEET Benzothiazole. (2019, February 15). Synerzine.
- Guidance on Information Requirements and Chemical Safety Assessment. ECHA.
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
- Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
- FACT SHEET: Phenol. (2023, June 30). University of California, Berkeley Environmental Health and Safety.
- A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025, July 22). AiFChem.
- Working Safely with Phenol Guideline. The University of Queensland.
- Using PPE in the Laboratory (OHS101) Course Material. (2020, July 13). University of Texas at Austin Environmental Health and Safety.
- Appendix P - Phenol First Aid Guide and PPE. University of California, San Diego Environmental Health and Safety.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfin
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24).
- How can I dispose phenol? (2015, January 9).
- Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer.
- Personal protective equipment for handling 7-chloro-5-methyl-1H-benzotriazole. (2025, December). BenchChem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
- Safety d
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
